molecular formula C11H10ClN3 B1334314 N-benzyl-6-chloropyrimidin-4-amine CAS No. 61667-16-1

N-benzyl-6-chloropyrimidin-4-amine

Cat. No.: B1334314
CAS No.: 61667-16-1
M. Wt: 219.67 g/mol
InChI Key: XARFPUIPIOPYGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-6-chloropyrimidin-4-amine is a useful research compound. Its molecular formula is C11H10ClN3 and its molecular weight is 219.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzyl-6-chloropyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3/c12-10-6-11(15-8-14-10)13-7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XARFPUIPIOPYGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50396203
Record name N-benzyl-6-chloropyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50396203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61667-16-1
Record name 6-Chloro-N-(phenylmethyl)-4-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61667-16-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-benzyl-6-chloropyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50396203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N-benzyl-6-chloropyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-benzyl-6-chloropyrimidin-4-amine is a synthetic pyrimidine (B1678525) derivative of interest in medicinal chemistry and drug discovery. As a member of the substituted pyrimidine class, it holds potential for diverse biological activities, leveraging a scaffold common to numerous therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, including physicochemical characteristics, spectral data, and reactivity. Detailed experimental protocols for its synthesis and potential biological evaluation are presented, alongside visualizations of key chemical transformations and logical workflows to aid researchers in their investigations of this compound and its analogs.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₁₀ClN₃[1]
Molecular Weight 219.67 g/mol [1]
CAS Number 61667-16-1
Appearance Solid (predicted)-
Melting Point Not available-
Boiling Point Not available-
Solubility DMSO: 100 mg/mL (455.23 mM)[1]
XlogP (Predicted) 3.0
Storage Solid: -20°C; In DMSO: -80°C (6 months)[1]

Spectral Data (Predicted)

Detailed experimental spectral data for this compound are not widely published. However, based on the chemical structure and data from analogous compounds, the expected spectral characteristics are outlined below.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the benzyl (B1604629) and pyrimidine protons. The benzylic protons (CH₂) would likely appear as a singlet or a doublet (if coupled to the NH proton) around 4.5-4.8 ppm. The aromatic protons of the benzyl group would resonate in the range of 7.2-7.5 ppm. The pyrimidine ring protons would appear as distinct singlets, with the C5-H likely shifted downfield due to the influence of the adjacent nitrogen atoms and the chlorine atom.

Table 2: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Benzyl CH₂ ~ 4.6d
Benzyl Aromatic H ~ 7.2 - 7.4m
Pyrimidine C5-H ~ 6.8s
Pyrimidine C2-H ~ 8.4s
Amine NH ~ 8.0t
¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are influenced by the electronegativity of adjacent atoms and the aromaticity of the rings.

Table 3: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

Carbon AtomPredicted Chemical Shift (ppm)
Benzyl CH₂ ~ 45
Benzyl Aromatic C ~ 127 - 139
Pyrimidine C2 ~ 158
Pyrimidine C4 ~ 162
Pyrimidine C5 ~ 108
Pyrimidine C6 ~ 160
Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the functional groups present in the molecule.

Table 4: Predicted IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)
N-H Stretch (Amine) 3300 - 3500
C-H Stretch (Aromatic) 3000 - 3100
C-H Stretch (Aliphatic) 2850 - 3000
C=N Stretch (Pyrimidine) 1600 - 1650
C=C Stretch (Aromatic) 1450 - 1600
C-Cl Stretch 600 - 800
Mass Spectrometry

In mass spectrometry, this compound is expected to show a molecular ion peak corresponding to its molecular weight. Common fragmentation patterns would involve the loss of the benzyl group or cleavage of the pyrimidine ring.

Table 5: Predicted Mass Spectrometry Fragmentation

m/zFragment
219/221 [M]⁺ (Molecular ion with isotopic pattern for Cl)
128 [M - Benzyl]⁺
91 [Benzyl]⁺

Reactivity and Stability

The chemical reactivity of this compound is primarily dictated by the pyrimidine ring and the chloro substituent. The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for further functionalization of the molecule. The amino group can also participate in various chemical transformations. The compound's stability is generally good under standard storage conditions, but it may be susceptible to degradation under harsh acidic or basic conditions, potentially through hydrolysis of the chloro group.

Experimental Protocols

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is the nucleophilic aromatic substitution of 4,6-dichloropyrimidine (B16783) with benzylamine (B48309).

Materials:

Procedure:

  • To a solution of 4,6-dichloropyrimidine (1.0 equivalent) in anhydrous THF, add triethylamine (1.2 equivalents).

  • Slowly add benzylamine (1.1 equivalents) to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, filter the mixture to remove the triethylamine hydrochloride salt.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate (B1210297) as the eluent.

  • Combine the fractions containing the desired product and evaporate the solvent to yield this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction & Workup cluster_purification Purification & Analysis 4,6-Dichloropyrimidine 4,6-Dichloropyrimidine Reaction Nucleophilic Aromatic Substitution in THF 4,6-Dichloropyrimidine->Reaction Benzylamine Benzylamine Benzylamine->Reaction Triethylamine Triethylamine Triethylamine->Reaction Filtration Remove Et3N.HCl Reaction->Filtration Concentration Evaporation of Solvent Filtration->Concentration Purification Silica Gel Chromatography Concentration->Purification Analysis NMR & Mass Spec Characterization Purification->Analysis Product N-benzyl-6- chloropyrimidin-4-amine Analysis->Product MTT_Assay_Workflow Start Seed Cells in 96-well Plate Incubate_1 Incubate Overnight (Cell Adhesion) Start->Incubate_1 Treat Treat with Compound (Serial Dilutions) Incubate_1->Treat Incubate_2 Incubate for 48-72h (Compound Exposure) Treat->Incubate_2 Add_MTT Add MTT Solution Incubate_2->Add_MTT Incubate_3 Incubate for 4h (Formazan Formation) Add_MTT->Incubate_3 Dissolve Dissolve Formazan with DMSO Incubate_3->Dissolve Read Measure Absorbance (570 nm) Dissolve->Read Analyze Calculate IC50 Read->Analyze Signaling_Pathway_Hypothesis Compound N-benzyl-6- chloropyrimidin-4-amine Target Potential Target (e.g., USP1/UAF1) Compound->Target Inhibits Pathway DNA Damage Response Pathway Target->Pathway Regulates Effect Inhibition of Deubiquitination Target->Effect Outcome Increased Monoubiquitinated PCNA & Apoptosis Effect->Outcome

References

In-depth Technical Guide: The Role of N-benzyl-6-chloropyrimidin-4-amine as a Scaffold in Kinase Inhibitor Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the current scientific understanding of N-benzyl-6-chloropyrimidin-4-amine. Extensive research indicates that this compound is not an active therapeutic agent with a defined mechanism of action. Instead, it serves as a crucial chemical intermediate or scaffold in the synthesis of a variety of biologically active molecules, particularly kinase inhibitors.[1][2][3][4][5] This guide will focus on the utility of the this compound core in the development of these targeted therapies.

The Pyrimidine (B1678525) Scaffold in Drug Discovery

The pyrimidine ring system, a core component of this compound, is considered a "privileged" structure in medicinal chemistry.[6] This is due to its prevalence in biologically active compounds and its ability to form key interactions with a variety of enzymatic targets. Pyrimidine derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[7][8]

This compound as a Synthetic Intermediate

This compound is a valuable building block for medicinal chemists.[1] The chlorine atom at the 6-position is a reactive site, allowing for nucleophilic aromatic substitution (SNAr) reactions. This enables the introduction of various functional groups and the synthesis of a library of derivatives.[2] The benzylamine (B48309) moiety at the 4-position also provides a vector for structural modification.

The general workflow for utilizing this compound and its analogs in the synthesis of more complex molecules is depicted below.

G cluster_synthesis Synthesis of Derivatives cluster_evaluation Biological Evaluation cluster_optimization Lead Optimization start N-benzyl-6- chloropyrimidin-4-amine reaction Nucleophilic Aromatic Substitution (SNAr) start->reaction product Substituted Pyrimidine Derivatives reaction->product amines Various Amines amines->reaction screening High-Throughput Screening product->screening assays Kinase Assays / Cell-based Assays screening->assays hit Hit Compound Identification assays->hit sar Structure-Activity Relationship (SAR) Studies hit->sar lead Lead Compound sar->lead

A generalized workflow for the synthesis and screening of pyrimidine derivatives.

Kinase Inhibition: A Primary Target Class

A significant application of this compound derivatives is in the development of protein kinase inhibitors.[2][3][6][9] Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, most notably cancer.[6] The pyrimidine core of this compound can act as a scaffold that mimics the adenine (B156593) base of ATP, allowing these inhibitors to compete for the ATP-binding site of kinases.[6]

Derivatives of this compound have been investigated as inhibitors of several kinases, including:

  • Aurora Kinases: These are key regulators of mitosis, and their inhibition is a promising strategy for cancer therapy.[2]

  • Polo-like Kinase 4 (PLK4): PLK4 is a master regulator of centriole duplication, and its overexpression is found in various cancers.[3]

  • Protein Kinase CK2: This kinase is involved in a wide range of cellular processes, and its inhibition is being explored for anticancer and anti-inflammatory applications.[9]

The general signaling pathway through which many kinase inhibitors exert their effects is illustrated below.

G cluster_pathway Generic Kinase Signaling Pathway receptor Growth Factor Receptor kinase Protein Kinase (e.g., Aurora, PLK4) receptor->kinase substrate Substrate Protein kinase->substrate p_substrate Phosphorylated Substrate Protein substrate->p_substrate response Cellular Response (e.g., Proliferation, Survival) p_substrate->response inhibitor Pyrimidine-based Inhibitor inhibitor->kinase G cluster_workflow In Vitro Kinase Assay Workflow prep Prepare Reaction Mixture (Kinase, Substrate, ATP) add_cpd Add Test Compound (Varying Concentrations) prep->add_cpd incubate Incubate at Controlled Temperature add_cpd->incubate quantify Quantify Kinase Activity incubate->quantify calc Calculate IC50 Value quantify->calc

References

Unveiling the Biological Potential of N-benzyl-6-chloropyrimidin-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-benzyl-6-chloropyrimidin-4-amine is a synthetic molecule belonging to the pyrimidine (B1678525) class of compounds, a scaffold of significant interest in medicinal chemistry due to its prevalence in biologically active molecules, including nucleic acids and various therapeutic agents. This technical guide provides a comprehensive overview of the known biological activities of this compound and its close structural analogs. The document details its potential as an anticancer agent, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes potential mechanisms of action through signaling pathway diagrams. This guide is intended to serve as a foundational resource for researchers and professionals involved in drug discovery and development, facilitating further investigation into this promising compound.

Introduction

Pyrimidine derivatives are a cornerstone of modern medicinal chemistry, exhibiting a vast array of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2] The structural versatility of the pyrimidine ring allows for extensive modification, enabling the fine-tuning of pharmacological profiles. The subject of this guide, this compound, and its analogs, have emerged as compounds of interest, particularly in the realm of oncology. Research into structurally similar compounds has revealed potent inhibitory effects against various cancer cell lines and specific molecular targets, suggesting a potential therapeutic utility that warrants deeper exploration.[3][4]

Biological Activity and Therapeutic Potential

The primary biological activity associated with this compound and its analogs is their potential as anticancer agents. While specific data for this compound is limited in publicly accessible literature, a close structural analog, N-benzyl-2-amino-4-chloropyrimidine , has demonstrated significant cytotoxic effects against a panel of human cancer cell lines.

Anticancer Activity

Studies on N-benzyl-2-amino-4-chloropyrimidine have shown dose-dependent inhibition of cancer cell proliferation. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit cell growth by 50%, have been determined for several cancer cell lines.

Table 1: Anticancer Activity of N-benzyl-2-amino-4-chloropyrimidine

Compound IDR Group (at C2)Cell LineCancer TypeIC50 (µM) at 48h
2aN-benzylU-87 MGGlioblastoma8.1 ± 0.5
2aN-benzylMDA-MB-231Triple-Negative Breast Cancer5.2 ± 0.4
2aN-benzylHT-29Colorectal Cancer7.5 ± 0.6
2aN-benzylCAL27Oral Squamous Cell Carcinoma6.4 ± 0.3

Data sourced from a study on 2,4-disubstituted pyrimidine derivatives.

These results indicate that this class of compounds possesses potent anti-proliferative activity against diverse cancer types.

Potential Mechanisms of Action

The precise molecular targets of this compound are not yet fully elucidated. However, based on the activities of structurally related pyrimidine derivatives, several potential mechanisms of action can be proposed:

  • Kinase Inhibition: Many pyrimidine-based molecules act as kinase inhibitors. They can competitively bind to the ATP-binding pocket of kinases, thereby blocking downstream signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis.

  • Deubiquitinase Inhibition: Research on N-benzyl-2-phenylpyrimidin-4-amine derivatives has identified them as potent inhibitors of the USP1/UAF1 deubiquitinase complex.[3] Inhibition of this complex leads to increased monoubiquitinated PCNA (Ub-PCNA) levels, which can trigger apoptosis and reduce cell survival in cancer cells.[3] Given the structural similarity, it is plausible that this compound could exert its anticancer effects through a similar mechanism.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of pyrimidine derivatives.

Synthesis of this compound

A general method for the synthesis of N-substituted chloropyrimidines involves the nucleophilic substitution of a dichloropyrimidine with the corresponding amine.

G General Synthesis Workflow reagents 4,6-Dichloropyrimidine + Benzylamine + Base (e.g., Triethylamine) reaction Reaction in Solvent (e.g., Ethanol) reagents->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: General workflow for the synthesis of this compound.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: A stock solution of the test compound is prepared in DMSO. Serial dilutions are made in the complete cell culture medium and added to the cells. A vehicle control (medium with DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. Cell viability is calculated as a percentage of the vehicle control, and the IC50 value is determined.

G MTT Cytotoxicity Assay Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Readout cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate treatment Treat cells with compound cell_seeding->treatment compound_prep Prepare compound dilutions compound_prep->treatment incubation Incubate for 48-72 hours treatment->incubation mtt_addition Add MTT solution incubation->mtt_addition formazan_solubilization Dissolve formazan crystals in DMSO mtt_addition->formazan_solubilization read_absorbance Measure absorbance at 570 nm formazan_solubilization->read_absorbance calculate_viability Calculate cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50

Caption: Workflow of a typical MTT cytotoxicity assay.

Signaling Pathways

Based on the known mechanisms of action for related pyrimidine derivatives, the following signaling pathways are potential targets of this compound.

Kinase Inhibition Pathway Leading to Apoptosis

If this compound functions as a kinase inhibitor, it could block the phosphorylation cascade of a key signaling pathway, such as the PI3K/Akt or MAPK/ERK pathway, which are often dysregulated in cancer. Inhibition of these pathways can lead to the downregulation of anti-apoptotic proteins (e.g., Bcl-2) and the activation of pro-apoptotic proteins (e.g., caspases), ultimately resulting in programmed cell death.

G Kinase Inhibition Signaling Pathway compound This compound kinase Target Kinase (e.g., PI3K, Akt, MEK, ERK) compound->kinase Inhibition downstream Downstream Signaling (e.g., mTOR, NF-κB) kinase->downstream proliferation Cell Proliferation & Survival downstream->proliferation apoptosis Apoptosis downstream->apoptosis Activation of pro-apoptotic factors

Caption: Potential kinase inhibition signaling pathway.

USP1/UAF1 Inhibition Pathway

Inhibition of the USP1/UAF1 deubiquitinase complex would lead to the accumulation of monoubiquitinated PCNA. This accumulation can stall DNA replication forks and induce DNA damage, which in turn activates cell cycle checkpoints and triggers apoptosis.

G USP1/UAF1 Inhibition Pathway compound This compound usp1_uaf1 USP1/UAF1 Complex compound->usp1_uaf1 Inhibition ub_pcna Monoubiquitinated PCNA (Ub-PCNA) usp1_uaf1->ub_pcna Deubiquitination dna_damage DNA Damage & Replication Stress ub_pcna->dna_damage apoptosis Apoptosis dna_damage->apoptosis

Caption: Potential USP1/UAF1 inhibition signaling pathway.

Conclusion and Future Directions

This compound and its close analogs represent a promising class of compounds with demonstrated anticancer potential. The available data on a structurally similar compound suggests potent cytotoxic activity against a range of cancer cell lines. The proposed mechanisms of action, including kinase and deubiquitinase inhibition, offer exciting avenues for further investigation.

Future research should focus on:

  • Definitive Biological Evaluation: Comprehensive in vitro and in vivo studies are required to fully characterize the biological activity of this compound.

  • Target Identification and Validation: Unraveling the precise molecular targets is crucial for understanding its mechanism of action and for rational drug design.

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold will help in optimizing its potency, selectivity, and pharmacokinetic properties.

This technical guide provides a solid foundation for these future endeavors, highlighting the potential of this compound as a lead compound in the development of novel anticancer therapies.

References

N-benzyl-6-chloropyrimidin-4-amine solubility profile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility Profile of N-benzyl-6-chloropyrimidin-4-amine

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for determining the solubility profile of this compound. While specific quantitative solubility data for this compound is not extensively documented in public literature, this document outlines the necessary experimental protocols and logical workflows to enable researchers to systematically establish its solubility characteristics. Understanding solubility is a critical prerequisite for advancing chemical entities through the drug discovery and development pipeline, impacting formulation, bioavailability, and the reliability of biological assay results.

Core Compound Profile

IUPAC Name This compound
Synonyms 4-Benzylamino-6-chloropyrimidine, N-Benzyl-6-chloro-4-pyrimidinamine
CAS Number 61667-16-1[1]
Molecular Formula C₁₁H₁₀ClN₃[2]
Molecular Weight 219.67 g/mol [2]
Appearance Assumed to be a solid powder at room temperature.

Solubility Data Presentation

Due to the limited availability of public data, the following table is presented as a template for researchers to systematically record their experimental findings. It is recommended to determine the solubility in a range of solvents covering different polarity classes.

Solvent ClassSolventTemperature (°C)Solubility (mg/mL)Solubility (µM)Observations
Polar Protic Water25
Methanol25
Ethanol25
Phosphate-Buffered Saline (PBS, pH 7.4)25
Polar Aprotic Dimethyl Sulfoxide (DMSO)25
Dimethylformamide (DMF)25
Acetonitrile (ACN)25
Acetone25
Non-Polar Toluene25
Dichloromethane (DCM)25
Hexane25

Experimental Protocols

Precise and reproducible experimental methods are crucial for determining the solubility of a compound. The following protocols for qualitative and quantitative analysis are adapted from standard laboratory procedures.[3][4]

Qualitative Solubility Determination

This rapid method provides a preliminary assessment of solubility in various solvents, guiding the selection of solvents for quantitative analysis.[1][5]

Materials:

  • This compound

  • Small test tubes (e.g., 13x100 mm)

  • Spatula

  • Vortex mixer

  • Selection of solvents (as per the table above)

Procedure:

  • Add approximately 1-2 mg of this compound to a clean, dry test tube.

  • Add 1 mL of the selected solvent to the test tube.

  • Vortex the mixture vigorously for 1-2 minutes.

  • Visually inspect the solution against a contrasting background.

  • Record the observation using the following descriptors:

    • Very Soluble: The solid dissolves completely, and the solution is clear.

    • Soluble: The solid dissolves completely.

    • Sparingly Soluble: A small portion of the solid dissolves, but undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve.

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.[2][6][7]

Materials:

  • This compound

  • Volumetric flasks and pipettes

  • Scintillation vials or other suitable glass vessels with secure caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound (e.g., 2-5 mg) to a vial containing a known volume of the selected solvent (e.g., 1-2 mL). The key is to ensure undissolved solid remains after equilibration.[6]

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker set to a consistent agitation speed.

    • Incubate at a controlled temperature (e.g., 25 °C) for a predetermined period, typically 24-48 hours, to ensure equilibrium is reached.[4][7]

  • Phase Separation:

    • After incubation, let the vials stand to allow the excess solid to settle.

    • To separate the saturated supernatant from the undissolved solid, either centrifuge the vials at high speed or carefully filter the supernatant using a syringe filter. This step is critical to avoid aspirating solid particles.

  • Quantification:

    • Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

    • Accurately dilute the saturated supernatant with the appropriate solvent to bring its concentration within the linear range of the calibration curve.

    • Analyze the diluted sample using a validated HPLC-UV or UV-Vis method.

    • Determine the concentration of the compound in the diluted sample by comparing its response to the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

    • Express the final solubility in the desired units (e.g., mg/mL or µM).

Mandatory Visualizations

The following diagrams illustrate key experimental and logical workflows relevant to the study and application of this compound.

G start Start: This compound (Solid Compound) qual_screen Qualitative Solubility Screen (Multiple Solvents) start->qual_screen is_soluble Soluble? qual_screen->is_soluble quant_analysis Quantitative Analysis (Shake-Flask Method) is_soluble->quant_analysis Yes insoluble Record as 'Insoluble' or 'Slightly Soluble' is_soluble->insoluble No prep_saturate 1. Prepare Saturated Solution (Excess Solid) quant_analysis->prep_saturate equilibrate 2. Equilibrate (e.g., 24-48h at 25°C) prep_saturate->equilibrate phase_sep 3. Phase Separation (Centrifuge / Filter) equilibrate->phase_sep quantify 4. Quantify Supernatant (HPLC / UV-Vis) phase_sep->quantify calc 5. Calculate Solubility (mg/mL, µM) quantify->calc end End: Quantitative Solubility Profile calc->end insoluble->end G start Compound Synthesis or Acquisition purification Purification (e.g., Crystallization, Chromatography) start->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization physchem Physicochemical Profiling characterization->physchem solubility Solubility Determination (Aqueous & Organic) physchem->solubility stability Chemical Stability Assessment physchem->stability stock_prep Stock Solution Preparation (e.g., in DMSO) solubility->stock_prep stability->stock_prep bio_assay In Vitro Biological Assays (e.g., Kinase, Cytotoxicity) stock_prep->bio_assay sar Structure-Activity Relationship (SAR) Analysis bio_assay->sar lead_opt Lead Optimization sar->lead_opt lead_opt->start Iterative Design end Candidate for In Vivo Studies lead_opt->end

References

An In-depth Technical Guide to N-benzyl-6-chloropyrimidin-4-amine Structural Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activity, and structure-activity relationships (SAR) of N-benzyl-6-chloropyrimidin-4-amine and its structural analogs. The focus is on compounds targeting the USP1/UAF1 deubiquitinase complex, a promising target for anticancer therapies. This document includes detailed experimental protocols, quantitative biological data, and visual diagrams of relevant signaling pathways and experimental workflows to aid in the research and development of novel therapeutics based on this chemical scaffold.

Introduction

The pyrimidine (B1678525) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This compound and its derivatives have emerged as a promising class of molecules with diverse therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory activities.[1] A significant area of interest is their ability to inhibit the deubiquitinating enzyme Ubiquitin-Specific Protease 1 (USP1) in complex with its cofactor USP1-Associated Factor 1 (UAF1). The USP1/UAF1 complex is a key regulator of the DNA damage response (DDR) and has been identified as a promising target for cancer therapy.[2]

This guide will delve into the structure-activity relationships of a closely related series of potent USP1/UAF1 inhibitors, the N-benzyl-2-phenylpyrimidin-4-amine derivatives, as a case study to inform the design of novel analogs based on the this compound core.

Data Presentation: Structure-Activity Relationship of N-benzyl-2-phenylpyrimidin-4-amine Analogs as USP1/UAF1 Inhibitors

The following tables summarize the in vitro inhibitory activity of selected N-benzyl-2-phenylpyrimidin-4-amine analogs against the USP1/UAF1 deubiquitinase complex. The data, presented as IC50 values, are extracted from the seminal work of Dexheimer et al. (2014) in the Journal of Medicinal Chemistry.[3][4] These analogs share the core N-benzylpyrimidin-4-amine scaffold with the titular compound, with the 6-chloro substituent being replaced by various phenyl groups. This data provides valuable insights into the structural requirements for potent USP1/UAF1 inhibition.

Table 1: USP1-UAF1 Inhibition of Initial Analogs [3]

CompoundR Group (at 2-position)IC50 (µM)
1 2-thienyl7.9
3 phenyl3.1
4 4-fluorophenyl3.2
5 4-chlorophenyl2.5
6 4-bromophenyl2.0
7 4-(trifluoromethyl)phenyl1.5
8 4-methylphenyl4.1
9 4-methoxyphenyl5.2
10 3-chlorophenyl2.8
16 4-pyridyl1.9
17 3-pyridyl1.1

Table 2: USP1-UAF1 Inhibition of Analogs with Modifications on the 2-Phenyl Ring [3]

CompoundR Group (at 2-position)IC50 (µM)
22 2-fluorophenyl1.5
23 2-chlorophenyl0.98
24 2-bromophenyl0.85
25 2-(trifluoromethyl)phenyl0.25
26 2-methylphenyl1.2
27 2-methoxyphenyl2.1
28 3-(trifluoromethyl)phenyl2.4
29 4-(trifluoromethyl)phenyl1.5

Table 3: USP1-UAF1 Inhibition of Analogs with Core Scaffold Modifications [3]

CompoundCore ScaffoldR Group (at 2-position)IC50 (µM)
37 pyrimidine2-(trifluoromethyl)phenyl0.25
38 5-methylpyrimidine2-(trifluoromethyl)phenyl0.070

Table 4: USP1-UAF1 Inhibition of Optimized Analogs (including ML323) [3]

CompoundCore ScaffoldR Group (at 2-position)R' Group (on N-benzyl)IC50 (µM)
54 5-methylpyrimidine2-(trifluoromethyl)phenylH0.070
55 5-methylpyrimidine2-(trifluoromethyl)phenyl4-fluoro0.065
56 5-methylpyrimidine2-(trifluoromethyl)phenyl4-chloro0.050
57 5-methylpyrimidine2-(trifluoromethyl)phenyl4-bromo0.045
70 (ML323) 5-methylpyrimidine3-pyridyl2-(trifluoromethyl)phenyl0.076

Experimental Protocols

General Synthesis of N-benzyl-2-phenylpyrimidin-4-amine Analogs

The synthesis of N-benzyl-2-phenylpyrimidin-4-amine analogs typically starts from a dichloropyrimidine precursor. A common route involves a sequential nucleophilic aromatic substitution (SNAr) reaction.

Step 1: Synthesis of N-benzyl-6-chloro-2-phenylpyrimidin-4-amine

A solution of 2,4-dichloro-6-phenylpyrimidine (B1267630) (1.0 equiv) in a suitable solvent such as ethanol (B145695) or isopropanol (B130326) is treated with benzylamine (B48309) (1.1 equiv) and a base like N,N-diisopropylethylamine (DIPEA) (1.2 equiv). The reaction mixture is heated to reflux for several hours until the starting material is consumed (monitored by TLC or LC-MS). After cooling, the product is isolated by filtration or extraction.[5]

Step 2: Suzuki Coupling for 2-Aryl Substitution (Alternative Route)

Alternatively, starting from 2,4,6-trichloropyrimidine, the 4-position can be selectively substituted with benzylamine. The resulting N-benzyl-2,6-dichloropyrimidin-4-amine can then undergo a Suzuki coupling reaction with a desired arylboronic acid to introduce the 2-phenyl substituent.

A mixture of N-benzyl-2,6-dichloropyrimidin-4-amine (1.0 equiv), the corresponding arylboronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh3)4 (0.05 equiv), and a base like sodium carbonate (2.0 equiv) in a solvent system such as a mixture of toluene, ethanol, and water is heated under an inert atmosphere. The reaction progress is monitored by TLC or LC-MS. Upon completion, the product is extracted and purified by column chromatography.

USP1/UAF1 Deubiquitinase Inhibition Assay

This protocol describes a fluorescence-based assay to measure the inhibitory activity of compounds against the USP1/UAF1 complex.[6]

Materials:

  • Recombinant human USP1/UAF1 complex

  • Ubiquitin-Rhodamine110-Glycine (Ub-Rho) substrate

  • Assay Buffer: 50 mM HEPES (pH 7.8), 0.1 mg/mL BSA, 0.5 mM EDTA, 1 mM DTT

  • Test compounds dissolved in DMSO

  • 384-well assay plates

  • Fluorescence plate reader

Procedure:

  • Prepare a solution of the USP1/UAF1 complex in the assay buffer.

  • Add the USP1/UAF1 solution to the wells of a 384-well plate.

  • Add the test compounds at various concentrations to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Incubate the plate at room temperature for 30 minutes to allow for compound binding to the enzyme.

  • Initiate the enzymatic reaction by adding the Ub-Rho substrate to all wells.

  • Monitor the increase in fluorescence intensity over time using a plate reader (excitation/emission ~485/535 nm).

  • Calculate the rate of reaction for each well.

  • Determine the percent inhibition for each compound concentration relative to the positive control.

  • Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Western Blot for Monoubiquitinated PCNA (Ub-PCNA)

This protocol is used to assess the cellular activity of USP1/UAF1 inhibitors by measuring the level of monoubiquitinated Proliferating Cell Nuclear Antigen (Ub-PCNA), a key substrate of USP1.[3][7]

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-PCNA and anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells (e.g., a non-small cell lung cancer cell line like H1299) with the test compounds at the desired concentrations for a specified time. Harvest the cells and lyse them in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary anti-PCNA antibody overnight at 4°C. The antibody will detect both unmodified PCNA and the higher molecular weight Ub-PCNA.

  • Washing: Wash the membrane several times with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane again with TBST.

  • Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities for PCNA and Ub-PCNA. An increase in the ratio of Ub-PCNA to total PCNA in compound-treated cells compared to the control indicates inhibition of USP1/UAF1 activity. The membrane can be stripped and re-probed with an anti-GAPDH antibody to confirm equal protein loading.

Mandatory Visualization

USP1/UAF1 Signaling Pathway in DNA Damage Response

USP1_UAF1_Pathway cluster_dna_damage DNA Damage cluster_ubiquitination Ubiquitination cluster_substrates Substrates cluster_dub Deubiquitination cluster_response Cellular Response DNA_Damage DNA Damage (e.g., UV, Cisplatin) E3 E3 Ligase (e.g., RAD18) DNA_Damage->E3 activates E1 E1 E2 E2 PCNA PCNA E3->PCNA monoubiquitinates FANCD2 FANCD2 E3->FANCD2 monoubiquitinates Ub Ubiquitin Ub_PCNA Ub-PCNA PCNA->Ub_PCNA USP1_UAF1 USP1/UAF1 Ub_PCNA->USP1_UAF1 deubiquitinates TLS Translesion Synthesis (TLS) Ub_PCNA->TLS activates Ub_FANCD2 Ub-FANCD2 FANCD2->Ub_FANCD2 Ub_FANCD2->USP1_UAF1 deubiquitinates FA_Pathway Fanconi Anemia (FA) Pathway Ub_FANCD2->FA_Pathway activates USP1_UAF1->PCNA USP1_UAF1->FANCD2 Inhibitor N-benzyl-pyrimidin-4-amine Analogs (e.g., ML323) Inhibitor->USP1_UAF1 inhibits Cell_Cycle_Arrest Cell Cycle Arrest & Apoptosis

Caption: USP1/UAF1 signaling pathway in the DNA damage response.

General Experimental Workflow for Synthesis and Evaluation

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay Start Starting Materials (e.g., Dichloropyrimidine) Reaction Nucleophilic Aromatic Substitution / Suzuki Coupling Start->Reaction Purification Purification (e.g., Column Chromatography) Reaction->Purification Characterization Characterization (NMR, MS) Purification->Characterization Biochem_Assay USP1/UAF1 Inhibition Assay (Fluorescence-based) Characterization->Biochem_Assay IC50 IC50 Determination Biochem_Assay->IC50 Cell_Culture Cell Culture & Treatment (e.g., NSCLC cell line) IC50->Cell_Culture Lead Compounds Western_Blot Western Blot for Ub-PCNA Cell_Culture->Western_Blot Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Cell_Culture->Cell_Viability Cellular_Activity Confirmation of Cellular Activity Western_Blot->Cellular_Activity Cell_Viability->Cellular_Activity

Caption: General workflow for synthesis and biological evaluation.

Logical Diagram for Troubleshooting Low Reaction Yield

Troubleshooting_Yield cluster_causes Possible Causes cluster_solutions Suggested Solutions Start Low Reaction Yield Cause1 Incomplete Reaction Start->Cause1 Cause2 Side Reactions Start->Cause2 Cause3 Degradation of Starting Material or Product Start->Cause3 Cause4 Poor Reagent Quality Start->Cause4 Sol1a Increase Reaction Time Cause1->Sol1a Sol1b Increase Temperature Cause1->Sol1b Sol1c Use a More Active Catalyst Cause1->Sol1c Sol2a Optimize Reaction Temperature Cause2->Sol2a Sol2b Change Solvent Cause2->Sol2b Sol2c Use a More Selective Reagent Cause2->Sol2c Sol3a Run Reaction under Inert Atmosphere Cause3->Sol3a Sol3b Use Anhydrous Solvents Cause3->Sol3b Sol4a Verify Reagent Purity Cause4->Sol4a Sol4b Use Freshly Prepared or Opened Reagents Cause4->Sol4b

References

Spectroscopic and Synthetic Profile of N-benzyl-6-chloropyrimidin-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for the pyrimidine (B1678525) derivative, N-benzyl-6-chloropyrimidin-4-amine. Due to the limited availability of direct experimental data for this specific molecule, this document presents a predictive spectroscopic profile based on analogous compounds and established principles of NMR, mass spectrometry, and infrared spectroscopy. Detailed, generalized experimental protocols for the synthesis and spectroscopic analyses are also provided to guide researchers in their work with this and similar compounds.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₁₁H₁₀ClN₃[1]

  • Molecular Weight: 219.67 g/mol [2]

  • Monoisotopic Mass: 219.05632 Da[1]

  • CAS Number: 61667-16-1

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds and general principles of spectroscopy.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.4Singlet1HH-2 (pyrimidine ring)
~7.3-7.4Multiplet5HPhenyl-H
~6.5Singlet1HH-5 (pyrimidine ring)
~5.8Broad Singlet1HNH
~4.6Doublet2HCH₂

Rationale: The chemical shifts are estimated based on data for N-benzylaniline derivatives and other substituted pyrimidines. The pyrimidine protons are expected to be in the aromatic region, with the proton at position 2 being the most downfield. The phenyl protons will appear as a multiplet, and the benzylic protons as a doublet coupled to the NH proton. The NH proton signal is expected to be broad.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ) ppmAssignment
~163C-4 (pyrimidine ring)
~161C-6 (pyrimidine ring)
~158C-2 (pyrimidine ring)
~138Quaternary Phenyl-C
~129Phenyl-C
~128Phenyl-C
~127Phenyl-C
~101C-5 (pyrimidine ring)
~46CH₂

Rationale: The carbon atoms of the pyrimidine ring are expected at the lower end of the aromatic region. The carbons attached to chlorine and nitrogen (C-6 and C-4) will be significantly downfield. The phenyl carbons will appear in their characteristic region, and the benzylic carbon will be in the aliphatic region.

Table 3: Predicted Mass Spectrometry Data (EI)
m/zRelative Intensity (%)Assignment
219/221100/33[M]⁺/[M+2]⁺ (presence of Cl)
128Moderate[M - C₆H₅CH₂]⁺
91High[C₆H₅CH₂]⁺ (tropylium ion)

Rationale: The mass spectrum is expected to show a molecular ion peak with a characteristic 3:1 isotopic pattern for the presence of a chlorine atom. The most significant fragmentation is likely to be the cleavage of the benzyl (B1604629) group, leading to a prominent peak at m/z 91.

Table 4: Predicted IR Spectroscopy Data (KBr Pellet)
Wavenumber (cm⁻¹)IntensityAssignment
~3250MediumN-H stretch
~3100-3000MediumAromatic C-H stretch
~2950-2850WeakAliphatic C-H stretch
~1620StrongC=N stretch (pyrimidine ring)
~1580StrongC=C stretch (pyrimidine ring)
~1500, ~1450MediumC=C stretch (phenyl ring)
~800StrongC-Cl stretch

Rationale: The IR spectrum is expected to show a characteristic N-H stretching band. Aromatic and aliphatic C-H stretches will also be present. The C=N and C=C stretching vibrations of the pyrimidine ring and the C=C stretching of the phenyl ring will appear in the 1620-1450 cm⁻¹ region. A strong absorption corresponding to the C-Cl bond is also anticipated.

Experimental Protocols

Synthesis of this compound

This protocol describes a plausible method for the synthesis of this compound via nucleophilic aromatic substitution.

Materials:

Procedure:

  • To a solution of 4,6-dichloropyrimidine (1.0 eq) in anhydrous acetonitrile, add triethylamine (1.1 eq).

  • To this stirred solution, add benzylamine (1.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford this compound.

General Spectroscopic Methods

The following are general procedures for obtaining the spectroscopic data.

3.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer.

  • Samples are prepared by dissolving 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.[3][4][5]

  • Chemical shifts are reported in parts per million (ppm) relative to TMS (δ = 0.00 ppm).

3.2.2 Mass Spectrometry (MS)

  • Electron Ionization (EI) mass spectra are obtained using a mass spectrometer with an electron energy of 70 eV.[6][7]

  • The sample is introduced via a direct insertion probe.

  • The mass-to-charge ratio (m/z) and relative abundance of the ions are recorded.[8][9][10]

3.2.3 Infrared (IR) Spectroscopy

  • IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer.

  • Solid samples are prepared as potassium bromide (KBr) pellets by grinding a small amount of the compound with dry KBr and pressing the mixture into a thin disk.[11]

  • The spectrum is recorded in the 4000-400 cm⁻¹ range.

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

Synthesis_and_Analysis_Workflow Reactants 4,6-Dichloropyrimidine + Benzylamine Synthesis Nucleophilic Aromatic Substitution Reactants->Synthesis Purification Column Chromatography Synthesis->Purification Product This compound Purification->Product Analysis Spectroscopic Analysis Product->Analysis HNMR ¹H NMR Analysis->HNMR CNMR ¹³C NMR Analysis->CNMR MS Mass Spectrometry Analysis->MS IR IR Spectroscopy Analysis->IR

Caption: Synthesis and Spectroscopic Analysis Workflow.

References

N-benzyl-6-chloropyrimidin-4-amine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 61667-16-1

This technical guide provides an in-depth overview of N-benzyl-6-chloropyrimidin-4-amine, a pyrimidine (B1678525) derivative with significant potential in therapeutic research, particularly in the field of oncology. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource on its synthesis, biological activities, and potential mechanisms of action.

Chemical and Physical Properties

This compound is a solid, white to off-white compound.[1] Key quantitative data for this molecule are summarized in the table below.

PropertyValueReference
CAS Number 61667-16-1[1]
Molecular Formula C₁₁H₁₀ClN₃[1]
Molecular Weight 219.67 g/mol [1]
Appearance Solid[1]
Color White to off-white[1]

Synthesis

Proposed Synthetic Pathway

The synthesis of this compound can be logically achieved by reacting 4,6-dichloropyrimidine (B16783) with benzylamine (B48309). The greater reactivity of the chlorine atom at the 4-position of the pyrimidine ring compared to the 6-position facilitates a selective monosubstitution.

G cluster_reactants Reactants cluster_product Product 4,6-Dichloropyrimidine 4,6-Dichloropyrimidine Reaction Reaction 4,6-Dichloropyrimidine->Reaction Nucleophilic Aromatic Substitution Benzylamine Benzylamine Benzylamine->Reaction This compound This compound Reaction->this compound

Caption: Proposed synthesis of this compound.

Experimental Protocol: General Method for Synthesis of N-substituted-6-chloropyrimidin-4-amines

This protocol is a generalized procedure based on the synthesis of similar pyrimidine derivatives.

Materials:

  • 4,6-Dichloropyrimidine

  • Benzylamine

  • Anhydrous solvent (e.g., ethanol, isopropanol, or dimethylformamide)

  • Base (e.g., triethylamine (B128534) or diisopropylethylamine)

  • Reaction vessel with a reflux condenser and stirring apparatus

  • Standard laboratory glassware for workup and purification

  • Purification system (e.g., column chromatography or recrystallization)

Procedure:

  • In a clean, dry reaction vessel, dissolve 4,6-dichloropyrimidine (1.0 equivalent) in the chosen anhydrous solvent.

  • Add the base (1.1-1.5 equivalents) to the solution and stir.

  • Slowly add benzylamine (1.0-1.1 equivalents) to the reaction mixture at room temperature.

  • Heat the reaction mixture to reflux (temperature will depend on the solvent used) and maintain for several hours (4-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by either recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate).

  • Characterize the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Biological Activity and Mechanism of Action

Derivatives of N-benzyl-pyrimidin-4-amine have shown significant promise as anticancer agents. Research has demonstrated a strong correlation between the inhibition of the USP1/UAF1 deubiquitinase complex and the cytotoxic effects of these compounds in non-small cell lung cancer cells.[2]

USP1/UAF1 Inhibition

The ubiquitin-specific protease 1 (USP1), in complex with its cofactor UAF1, plays a critical role in the DNA damage response by deubiquitinating key proteins such as PCNA and FANCD2.[2] Inhibition of this complex leads to an accumulation of ubiquitinated forms of these proteins, which can impair DNA repair mechanisms and ultimately induce apoptosis in cancer cells. N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as potent, nanomolar inhibitors of the USP1/UAF1 complex.[2]

G cluster_pathway USP1/UAF1 Signaling Pathway N_benzyl_pyrimidine This compound (and derivatives) USP1_UAF1 USP1/UAF1 Complex N_benzyl_pyrimidine->USP1_UAF1 Inhibition PCNA PCNA USP1_UAF1->PCNA Deubiquitination Apoptosis Apoptosis USP1_UAF1->Apoptosis Inhibition of Apoptosis Ub_PCNA Ubiquitinated PCNA Ub_PCNA->USP1_UAF1 DNA_Repair DNA Damage Repair PCNA->DNA_Repair Cell Survival Cell Survival DNA_Repair->Cell Survival G Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Prepare_Compound Prepare serial dilutions of This compound Incubate_24h->Prepare_Compound Treat_Cells Treat cells with compound Prepare_Compound->Treat_Cells Incubate_48_72h Incubate for 48-72h Treat_Cells->Incubate_48_72h Add_MTT Add MTT solution Incubate_48_72h->Add_MTT Incubate_2_4h Incubate for 2-4h Add_MTT->Incubate_2_4h Add_DMSO Add DMSO to dissolve formazan Incubate_2_4h->Add_DMSO Read_Absorbance Read absorbance at 570 nm Add_DMSO->Read_Absorbance Analyze_Data Calculate IC50 value Read_Absorbance->Analyze_Data End End Analyze_Data->End

References

Potential Therapeutic Targets of N-benzyl-6-chloropyrimidin-4-amine: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document outlines the potential therapeutic targets of N-benzyl-6-chloropyrimidin-4-amine based on the biological activities of structurally analogous compounds. As of December 2025, direct experimental data on the specific biological targets of this compound is limited in the public domain. The information presented herein is intended for researchers, scientists, and drug development professionals as a guide for hypothesis generation and future investigation.

Introduction

This compound is a synthetic molecule belonging to the pyrimidine (B1678525) class of compounds. The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules and approved therapeutics. The versatile nature of the pyrimidine ring allows for diverse substitutions, leading to a broad spectrum of pharmacological activities. While this compound itself is not extensively characterized in publicly available literature, analysis of its structural analogs provides valuable insights into its potential mechanisms of action and therapeutic targets. This technical guide consolidates the available information on structurally related pyrimidine derivatives to postulate the potential therapeutic applications of this compound.

Potential Therapeutic Areas and Targets

Based on the established activities of structurally similar pyrimidine derivatives, this compound may exhibit efficacy in several therapeutic areas, primarily in oncology and inflammatory diseases. The core structure, featuring a benzyl (B1604629) group and a chloro-substituent on the pyrimidine ring, is common in compounds targeting key cellular signaling pathways.

Oncology

The pyrimidine scaffold is a well-established pharmacophore in the development of anticancer agents. Structurally related molecules to this compound have been shown to target several key proteins involved in cancer progression.

  • USP1/UAF1 Deubiquitinase Complex: Derivatives of N-benzyl-2-phenylpyrimidin-4-amine have been identified as potent inhibitors of the Ubiquitin-Specific Protease 1 (USP1)/USP1-Associated Factor 1 (UAF1) complex.[1][2] This complex is a critical regulator of the DNA damage response, and its inhibition can lead to increased DNA damage in cancer cells, ultimately triggering apoptosis.[1][2] The inhibition of USP1/UAF1 by these compounds demonstrates a strong correlation with decreased cell survival in non-small cell lung cancer cells.[1]

  • B-Cell Lymphoma 6 (BCL6): N-phenyl-4-pyrimidinamine derivatives have been synthesized as potent inhibitors of BCL6, a transcriptional repressor that is an oncogenic driver in lymphoid malignancies.[3] Inhibition of the BCL6 protein-protein interaction with its corepressors by these pyrimidine derivatives leads to the reactivation of BCL6 target genes, effectively inhibiting the proliferation of diffuse large B-cell lymphoma (DLBCL) cells both in vitro and in vivo.[3]

  • Kinase Inhibition: The pyrimidine core can act as a hinge-binding motif for various protein kinases. While specific kinase targets for this compound are not identified, related pyrimidine derivatives have shown inhibitory activity against a range of kinases, suggesting a potential for this compound to function as a kinase inhibitor.[4]

Inflammatory Diseases

Chronic inflammation is a key component of many diseases, and targeting inflammatory pathways is a major focus of drug discovery.

  • Cyclooxygenase-2 (COX-2): Certain 4,6-disubstituted pyrimidin-2-amine derivatives have been designed and evaluated as selective COX-2 inhibitors.[5] COX-2 is an enzyme responsible for the production of pro-inflammatory prostaglandins. Selective inhibition of COX-2 is a validated strategy for the treatment of inflammation and pain with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors.

Infectious Diseases

The pyrimidine nucleus is also found in various antimicrobial and antiviral agents.[6] While no direct data exists for this compound, some 2,4-diamino-5-benzylpyrimidine derivatives have demonstrated high in vitro antibacterial activity against anaerobic organisms.[7]

Quantitative Data from Structurally Similar Compounds

The following tables summarize the biological activity of pyrimidine derivatives that are structurally related to this compound. This data is provided to offer a comparative context for potential potency.

Table 1: USP1/UAF1 Inhibitory Activity of N-benzyl-2-phenylpyrimidin-4-amine Derivatives

CompoundUSP1/UAF1 IC50 (nM)Cell LineEffectReference
ML323<100Non-small cell lung cancerIncreased monoubiquitinated PCNA, decreased cell survival[1][2]

Table 2: BCL6 Inhibitory Activity of N-Phenyl-4-pyrimidinamine Derivatives

CompoundBCL6 InhibitionCell LineEffectReference
14jPotentDiffuse large B-cell lymphoma (DLBCL)Inhibition of cell proliferation, suppression of tumor growth in vivo[3]

Table 3: COX-2 Inhibitory Activity of Pyrimidine Derivatives

Compound ClassCOX-2 IC50 (µM)Key Structural FeaturesReference
Pyrimidine-based sulfonamide phenyl derivatives0.0127 - 0.67Sulfonamide phenyl pharmacophore[5]

Experimental Protocols

The following are generalized experimental protocols for assessing the potential biological activities of this compound, based on methodologies used for structurally similar compounds.

MTT Assay for Cytotoxicity

This protocol is a general method for evaluating the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • This compound

  • Human cancer cell lines (e.g., A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Procedure:

  • Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be kept below 0.5%.

  • Remove the medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

  • Incubate the plates for 48-72 hours.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Kinase Inhibition Assay (General)

This protocol provides a general framework for assessing the kinase inhibitory potential of a compound.

Materials:

  • This compound

  • Recombinant protein kinase

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • Multi-well plates (e.g., 384-well)

  • Plate reader

Procedure:

  • Prepare serial dilutions of this compound in the appropriate buffer.

  • In a multi-well plate, add the kinase, the test compound, and the kinase substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at the optimal temperature for the specific kinase.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence, fluorescence) using a plate reader.

  • Calculate the percentage of kinase inhibition and determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate a potential signaling pathway that could be modulated by this compound and a general workflow for its biological evaluation.

USP1_Pathway cluster_0 DNA Damage Response cluster_1 Potential Inhibition DNA_Damage DNA Damage (e.g., Cisplatin) PCNA PCNA DNA_Damage->PCNA recruits Ub_PCNA Ub-PCNA (monoubiquitinated) PCNA->Ub_PCNA ubiquitination Ub_PCNA->PCNA deubiquitination TLS Translesion Synthesis Ub_PCNA->TLS activates USP1_UAF1 USP1/UAF1 Complex USP1_UAF1->Ub_PCNA inhibits deubiquitination of N_benzyl_amine This compound (hypothesized) N_benzyl_amine->USP1_UAF1 inhibits

Caption: Hypothesized inhibition of the USP1/UAF1 deubiquitinase complex.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Target_ID Target Identification (based on analogs) Primary_Screening Primary Screening (e.g., Kinase Panel, Cytotoxicity) Target_ID->Primary_Screening Hit_Validation Hit Validation (IC50 determination) Primary_Screening->Hit_Validation Lead_Opt Lead Optimization Hit_Validation->Lead_Opt PK_Studies Pharmacokinetic Studies Lead_Opt->PK_Studies Efficacy_Models Efficacy in Disease Models (e.g., Xenograft) PK_Studies->Efficacy_Models Tox_Studies Toxicology Studies Efficacy_Models->Tox_Studies

Caption: General workflow for the preclinical development of a novel compound.

Conclusion

While direct experimental evidence for the therapeutic targets of this compound is currently lacking, the analysis of its structural analogs strongly suggests several promising avenues for investigation. The presence of the N-benzyl and 6-chloro substitutions on the pyrimidine ring points towards potential anticancer and anti-inflammatory activities through the inhibition of targets such as the USP1/UAF1 complex, BCL6, various kinases, and COX-2. Future research should focus on the direct biological evaluation of this compound against a panel of these potential targets and in relevant cellular and in vivo models. The experimental protocols and potential signaling pathways outlined in this guide provide a framework for initiating such studies. The versatile pharmacology of the substituted pyrimidine scaffold makes this compound a promising candidate for further drug discovery and development efforts.

References

Methodological & Application

Application Notes and Protocols: N-benzyl-6-chloropyrimidin-4-amine in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine (B1678525) scaffold is a cornerstone in the design of kinase inhibitors, largely due to its structural resemblance to the adenine (B156593) core of ATP, enabling it to effectively compete for the ATP-binding site of a wide range of protein kinases.[1][2][3][4] N-benzyl-6-chloropyrimidin-4-amine is a versatile starting material and key intermediate in the synthesis of a diverse array of substituted pyrimidine derivatives for screening as potential kinase inhibitors. The presence of a reactive chlorine atom at the 6-position allows for facile derivatization through various cross-coupling reactions and nucleophilic aromatic substitutions, providing a strategic entry point to modulate potency, selectivity, and pharmacokinetic properties. The N-benzyl group can serve as a crucial pharmacophoric element, potentially interacting with hydrophobic regions within the kinase active site.

These application notes provide a comprehensive overview of the synthetic utility of this compound in the generation of kinase inhibitor libraries. Detailed protocols for key synthetic transformations and subsequent biological evaluation are presented to guide researchers in the exploration of this valuable chemical scaffold.

Applications in Kinase Inhibitor Synthesis

This compound is an ideal precursor for the synthesis of kinase inhibitors targeting a variety of signaling pathways implicated in cancer and other diseases. The 6-chloro position is readily functionalized to introduce diverse chemical moieties that can interact with specific amino acid residues in the kinase ATP-binding pocket, thereby influencing the inhibitor's potency and selectivity profile.

Key Synthetic Strategies:

  • Suzuki-Miyaura Cross-Coupling: The palladium-catalyzed Suzuki-Miyaura coupling reaction is a powerful method for introducing aryl or heteroaryl substituents at the 6-position of the pyrimidine ring. This allows for the exploration of a wide range of aromatic systems to optimize interactions with the kinase active site.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction enables the introduction of a variety of amine-containing fragments at the 6-position, providing access to compounds with diverse hydrogen-bonding capabilities and physicochemical properties.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyrimidine ring facilitates the displacement of the 6-chloro substituent by various nucleophiles, such as amines, thiols, and alkoxides. This straightforward approach allows for the rapid generation of analog libraries.

Quantitative Data of Representative Pyrimidine-Based Kinase Inhibitors

While specific inhibitory data for direct derivatives of this compound are not extensively published, the following tables summarize the activities of structurally related pyrimidine-based inhibitors against key kinase targets. This data illustrates the potential potency that can be achieved with this class of compounds.

Table 1: Inhibitory Activity of Representative Pyrimidine-Based Kinase Inhibitors

Compound ClassTarget KinaseIC50 (nM)Reference Compound Example
2,4-DiaminopyrimidinesAurora A<200MLN8237 (Alisertib)
Pyrazolo[3,4-d]pyrimidinesCDK2190Compound 17
4-AminopyrimidinesSrc3-6PP1/PP2
Thieno[2,3-d]pyrimidinesCK28NHTP33

Table 2: Antiproliferative Activity of Representative Pyrimidine-Based Kinase Inhibitors

Compound ClassCell LineGI50 (µM)Reference Compound Example
Quinazoline-pyrimidinesHT-29 (Colon Cancer)10.64SM-8
Pyrimidine-basedNCI-H446 (SCLC)<0.2Compound 25

Experimental Protocols

Protocol 1: Synthesis of 6-Aryl-N-benzylpyrimidin-4-amine Derivatives via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (B1210297) (Pd(OAc)2) (0.05 equivalents)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.1 equivalents)

  • Potassium carbonate (K2CO3) (3 equivalents)

  • 1,4-Dioxane (B91453)

  • Water

Procedure:

  • To a reaction vessel, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), Pd(OAc)2 (0.05 equivalents), SPhos (0.1 equivalents), and K2CO3 (3 equivalents).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir for 4-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 6-aryl-N-benzylpyrimidin-4-amine derivative.

Protocol 2: Synthesis of 6-(Substituted-amino)-N-benzylpyrimidin-4-amine Derivatives via Buchwald-Hartwig Amination

This protocol provides a general method for the synthesis of N6-substituted pyrimidine derivatives from this compound and a primary or secondary amine.

Materials:

  • This compound

  • Amine (1.5 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.02 equivalents)

  • Xantphos (0.04 equivalents)

  • Sodium tert-butoxide (NaOtBu) (2 equivalents)

  • Toluene (B28343) or 1,4-Dioxane (anhydrous)

Procedure:

  • In an oven-dried reaction vessel, combine this compound (1 equivalent), Pd2(dba)3 (0.02 equivalents), Xantphos (0.04 equivalents), and NaOtBu (2 equivalents).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add anhydrous toluene or 1,4-dioxane, followed by the amine (1.5 equivalents).

  • Heat the reaction mixture to 90-110 °C and stir for 6-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography to yield the target 6-(substituted-amino)-N-benzylpyrimidin-4-amine derivative.

Protocol 3: In Vitro Kinase Inhibition Assay (General Procedure)

This protocol outlines a general method for assessing the inhibitory activity of synthesized compounds against a specific protein kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (e.g., a peptide or protein)

  • Synthesized pyrimidine derivative (test compound)

  • ATP (at or near the Km concentration for the specific kinase)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or equivalent)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a microplate, add the kinase, substrate, and test compound at various concentrations to the kinase assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at the optimal temperature (typically 30 °C or 37 °C) for a predetermined time.

  • Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

  • Determine the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

G cluster_0 Synthesis of Kinase Inhibitors from this compound cluster_1 Synthetic Routes A This compound B Suzuki-Miyaura Coupling (Arylboronic Acid, Pd catalyst) A->B Route 1 C Buchwald-Hartwig Amination (Amine, Pd catalyst) A->C Route 2 D Nucleophilic Aromatic Substitution (Amine, Alcohol, or Thiol) A->D Route 3 E Library of Substituted N-benzylpyrimidin-4-amine Derivatives B->E C->E D->E F Biological Evaluation E->F G Lead Compound Identification and Optimization F->G

Caption: Synthetic workflow for kinase inhibitor development.

G cluster_0 Simplified Kinase Signaling Pathway and Inhibition RTK Receptor Tyrosine Kinase (RTK) P1 Downstream Signaling Proteins (e.g., Ras, Raf, MEK, ERK) RTK->P1 Phosphorylates and Activates Ligand Growth Factor Ligand->RTK Binds and Activates Proliferation Cell Proliferation, Survival, Angiogenesis P1->Proliferation Leads to Inhibitor Pyrimidine-based Kinase Inhibitor Inhibitor->RTK Inhibits ATP Binding

Caption: Kinase signaling pathway and point of inhibition.

References

Application Notes and Protocols for Cytotoxicity Assessment of N-benzyl-6-chloropyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the cytotoxic effects of N-benzyl-6-chloropyrimidin-4-amine on cultured mammalian cells. The primary method detailed is the widely used MTT assay for cell viability, which is a reliable initial screen for cytotoxic potential. Additionally, protocols for complementary assays, namely the LDH release assay for membrane integrity and an Annexin V-based apoptosis assay, are provided to enable a more comprehensive understanding of the compound's mechanism of cell death.

Data Presentation

The following table summarizes hypothetical quantitative data obtained from an MTT cytotoxicity assay of this compound on a cancer cell line (e.g., A549) after a 48-hour incubation period. The IC50 value, the concentration at which 50% of cell viability is inhibited, is a key metric derived from this data.

This compound Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Vehicle Control)1.2540.089100.0%
11.1020.07587.9%
50.8760.06169.8%
100.6330.04850.5%
250.3150.03325.1%
500.1580.02112.6%
1000.0790.0156.3%
IC50 (µM) ~10

Experimental Protocols

MTT Cell Viability Assay

This protocol is a colorimetric assay that measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase in living cells to form a purple formazan (B1609692) product.[1][2] The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • This compound

  • Mammalian cell line (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT solution (5 mg/mL in PBS), sterile-filtered

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well flat-bottom sterile microplates

  • Multi-channel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the compound in a complete culture medium to achieve final desired concentrations. Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO) and a no-cell control (medium only).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[1]

    • Incubate the plate for 4 hours at 37°C in a CO2 incubator.[1]

  • Formazan Solubilization:

    • After the 4-hour incubation, carefully remove the medium.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[3]

    • Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other values.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the % cell viability against the compound concentration and determine the IC50 value.

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) from cells with damaged plasma membranes.[4][5]

Materials:

  • Commercially available LDH cytotoxicity assay kit (e.g., from Promega, Cayman Chemical, or Abcam)

  • Treated cells in a 96-well plate (prepared as in the MTT assay)

  • Lysis solution (often provided in the kit) for maximum LDH release control

  • Stop solution (often provided in the kit)

  • Microplate reader

Protocol:

  • Prepare Controls:

    • Spontaneous LDH release: Supernatant from untreated (vehicle control) cells.

    • Maximum LDH release: Add lysis solution to untreated cells 30-45 minutes before the end of the incubation period.

    • Background control: Culture medium without cells.

  • Sample Collection:

    • After the treatment period, centrifuge the 96-well plate at 250 x g for 4 minutes.

    • Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add the reaction mixture to each well containing the supernatant.

    • Incubate at room temperature for 30 minutes, protected from light.[4][6]

  • Data Acquisition:

    • Add the stop solution if required by the kit protocol.

    • Measure the absorbance at the recommended wavelength (typically 490 nm).[6]

  • Data Analysis:

    • Subtract the background control absorbance from all other readings.

    • Calculate the percentage of cytotoxicity: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

Apoptosis Assay using Annexin V and Propidium Iodide (PI)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7][8] Early apoptotic cells expose phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane, which is detected by fluorescently labeled Annexin V.[7] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.[7][8]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Treated cells (cultured in 6-well plates or T-25 flasks)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Preparation:

    • Treat cells with this compound at the desired concentrations for the specified time.

    • Harvest the cells, including both adherent and floating populations.

    • Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[9]

  • Data Acquisition:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

  • Data Analysis:

    • Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) to set up compensation and quadrants.

    • Quantify the percentage of cells in each quadrant:

      • Lower-Left (Annexin V- / PI-): Live cells

      • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

      • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

      • Upper-Left (Annexin V- / PI+): Necrotic cells

Visualizations

Cytotoxicity_Assay_Workflow cluster_assays Cytotoxicity Assays start Start cell_culture Seed Cells in 96-well Plate start->cell_culture incubation_24h Incubate 24h cell_culture->incubation_24h compound_treatment Treat with N-benzyl-6- chloropyrimidin-4-amine incubation_24h->compound_treatment incubation_48h Incubate 24-72h compound_treatment->incubation_48h mtt_assay MTT Assay: Add MTT Reagent incubation_48h->mtt_assay ldh_assay LDH Assay: Collect Supernatant incubation_48h->ldh_assay apoptosis_assay Apoptosis Assay: Harvest Cells incubation_48h->apoptosis_assay mtt_solubilize Add Solubilization Solution mtt_assay->mtt_solubilize ldh_reaction Add LDH Reaction Mix ldh_assay->ldh_reaction apoptosis_stain Stain with Annexin V & Propidium Iodide apoptosis_assay->apoptosis_stain read_absorbance_mtt Read Absorbance (570 nm) mtt_solubilize->read_absorbance_mtt read_absorbance_ldh Read Absorbance (490 nm) ldh_reaction->read_absorbance_ldh flow_cytometry Analyze by Flow Cytometry apoptosis_stain->flow_cytometry end End read_absorbance_mtt->end read_absorbance_ldh->end flow_cytometry->end

Caption: Experimental workflow for assessing the cytotoxicity of this compound.

USP1_Signaling_Pathway cluster_dub Deubiquitination ubiquitin Ubiquitin e1 E1 Ubiquitin-Activating Enzyme ubiquitin->e1 ATP e2 E2 Ubiquitin-Conjugating Enzyme e1->e2 e3 E3 Ubiquitin Ligase e2->e3 target_protein Target Protein (e.g., PCNA) e3->target_protein ub_protein Ubiquitinated Target Protein e3->ub_protein Ub proteasome Proteasome ub_protein->proteasome usp1_uaf1 USP1/UAF1 Complex ub_protein->usp1_uaf1 Deubiquitination degradation Protein Degradation proteasome->degradation usp1_uaf1->ubiquitin Recycles Ub usp1_uaf1->target_protein Recycles Protein compound N-benzyl-pyrimidin-4-amine Derivative (Inhibitor) compound->usp1_uaf1 Inhibits

Caption: Potential mechanism of action via inhibition of the USP1/UAF1 deubiquitinase complex.

References

Application Notes and Protocols for Suzuki Coupling of N-benzyl-6-chloropyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental procedure for the Suzuki-Miyaura cross-coupling reaction of N-benzyl-6-chloropyrimidin-4-amine with various boronic acids. The pyrimidine (B1678525) scaffold is a crucial component in many biologically active compounds, and the functionalization of this core structure is of significant interest in medicinal chemistry and drug discovery. The Suzuki coupling reaction is a versatile and powerful method for forming carbon-carbon bonds, allowing for the introduction of a wide range of substituents onto the pyrimidine ring.[1]

The protocols outlined below are based on established methodologies for the Suzuki coupling of structurally similar chloropyrimidines.[1][2] While chloropyrimidines are generally less reactive than their bromo or iodo counterparts, optimized reaction conditions can lead to high yields of the desired coupled products.[3][4]

Reaction Principle

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or its ester) and an organic halide.[2][5] The catalytic cycle involves three key steps:

  • Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to the carbon-chlorine bond of the this compound.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium complex. This step is typically facilitated by a base.

  • Reductive Elimination: The coupled product is formed, and the palladium(0) catalyst is regenerated, allowing the catalytic cycle to continue.

Experimental Protocols

The following protocols provide a general framework for the Suzuki coupling of this compound. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary to achieve the best results for specific substrates.

Protocol 1: Conventional Heating

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Ligand (if required, e.g., P(t-Bu)₃, RuPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask or reaction vial, add this compound (1.0 mmol), the boronic acid (1.2 mmol), the palladium catalyst (0.03 mmol), and the base (2.0 mmol).

  • Evacuate the flask and backfill with an inert gas. Repeat this process three times to ensure an inert atmosphere.[2]

  • Add the anhydrous and degassed solvent (5-10 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours).[2]

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Microwave-Assisted Heating

Microwave irradiation can often significantly reduce reaction times and improve yields, particularly for less reactive substrates.[6][7]

Materials:

  • Same as Protocol 1

Procedure:

  • In a microwave reaction vial, combine this compound (0.5 mmol), the boronic acid (0.6 mmol), the palladium catalyst (0.025 mmol), and the base (1.0 mmol).

  • Add the anhydrous and degassed solvent (3-5 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 15-60 minutes).[7]

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up and purify the product as described in Protocol 1.

Data Presentation

The following tables summarize typical reaction conditions and provide a starting point for optimization.

Table 1: Screening of Reaction Conditions for Suzuki Coupling

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (3)-K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)10012Optimize
2Pd₂(dba)₃ (2)P(t-Bu)₃ (4)K₃PO₄ (3)Toluene1108Optimize
3Pd(OAc)₂ (2)RuPhos (4)Cs₂CO₃ (2)DMF1206Optimize
4Pd(PPh₃)₄ (5)-K₃PO₄ (2.5)1,4-Dioxane8018Optimize

Table 2: Influence of Boronic Acid on Reaction Outcome

EntryBoronic AcidProductExpected Yield Range
1Phenylboronic acidN-benzyl-6-phenylpyrimidin-4-amineGood to Excellent
24-Methoxyphenylboronic acidN-benzyl-6-(4-methoxyphenyl)pyrimidin-4-amineGood to Excellent
33-Fluorophenylboronic acidN-benzyl-6-(3-fluorophenyl)pyrimidin-4-amineModerate to Good
4Thiophen-2-ylboronic acidN-benzyl-6-(thiophen-2-yl)pyrimidin-4-amineModerate to Good

Note: Electron-rich boronic acids tend to give better yields in Suzuki coupling reactions.[8]

Visualizations

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine Reactants: - this compound - Boronic Acid - Palladium Catalyst - Base inert Establish Inert Atmosphere (Ar/N₂) reagents->inert 1. solvent Add Anhydrous, Degassed Solvent heating Heating: - Conventional (80-120°C) - Microwave (100-150°C) solvent->heating 3. inert->solvent 2. monitor Monitor Progress (TLC / LC-MS) heating->monitor 4. extraction Aqueous Work-up & Extraction monitor->extraction 5. purification Column Chromatography extraction->purification 6. product Pure Product purification->product 7.

Caption: Experimental workflow for the Suzuki coupling reaction.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂-Cl pd0->pd_complex oxidative_addition Oxidative Addition trans_complex R¹-Pd(II)L₂-R² pd_complex->trans_complex transmetalation Transmetalation trans_complex->pd0 product R¹-R² trans_complex->product reductive_elimination Reductive Elimination reagent1 R¹-Cl (this compound) reagent2 R²-B(OH)₂ (Boronic Acid) base Base

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

References

Application Notes: N-benzyl-6-chloropyrimidin-4-amine as a Versatile Scaffold in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The pyrimidine (B1678525) ring is a fundamental heterocyclic scaffold found in the structure of nucleic acids (cytosine, thymine, and uracil) and is a cornerstone in medicinal chemistry.[1][2] Its ability to form multiple hydrogen bonds and engage in various interactions makes it a "privileged scaffold" for designing targeted therapies. N-benzyl-6-chloropyrimidin-4-amine, a specific pyrimidine derivative, serves as a versatile starting point for developing a diverse range of potent and selective therapeutic agents.[3][4] The key structural features—a pyrimidine core for hinge binding in kinases, a reactive chloro group at the 6-position for facile derivatization via nucleophilic aromatic substitution, and an N-benzyl group that can be modified to optimize target engagement and physicochemical properties—make it an attractive scaffold for drug discovery campaigns.[5] Derivatives of this scaffold have shown significant promise in several therapeutic areas, most notably in oncology as kinase and deubiquitinase inhibitors, and in the treatment of neurodegenerative disorders like Alzheimer's disease.[6][7][8]

Synthetic Protocols and Derivatization

The this compound scaffold is readily functionalized, primarily through the displacement of the chlorine atom at the C6 position. This allows for the introduction of a wide array of functional groups to explore structure-activity relationships (SAR).

General Synthetic Workflow: The synthesis of derivatives typically involves a nucleophilic aromatic substitution (SNAr) reaction where the chlorine on the pyrimidine ring is displaced by a suitable nucleophile (e.g., amines, thiols, alcohols). Microwave-assisted synthesis can often accelerate these reactions and improve yields.[1][9]

G start 4,6-Dichloropyrimidine step1 Step 1: Amination (Benzylamine, Base) start->step1 scaffold This compound (Core Scaffold) step1->scaffold step2 Step 2: Nucleophilic Substitution (Nucleophile R-XH, Base/Catalyst) scaffold->step2 library Library of Derivatives step2->library G EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Pathway Downstream Signaling (e.g., PI3K/Akt, Ras/MAPK) EGFR->Pathway Activates Inhibitor Pyrimidine Scaffold Inhibitor Block Inhibitor->Block Response Cell Proliferation & Survival Pathway->Response Block->EGFR G PCNA PCNA UbPCNA Ub-PCNA (Monoubiquitinated) PCNA->UbPCNA Ubiquitination (DNA Damage) UbPCNA->PCNA Deubiquitination Response Decreased Cancer Cell Survival UbPCNA->Response USP1 USP1/UAF1 Complex USP1->UbPCNA Catalyzes Inhibitor Pyrimidine Scaffold Inhibitor Block Inhibitor->Block Block->USP1 G A 1. Seed Cells in 96-well plate (24h incubation) B 2. Add Compound (serial dilutions) A->B C 3. Incubate (48-72h) B->C D 4. Add MTT Reagent (4h incubation) C->D E 5. Solubilize Crystals (Add DMSO) D->E F 6. Measure Absorbance (570 nm) E->F

References

Application Notes and Protocols for High-Throughput Screening with N-benzyl-6-chloropyrimidin-4-amine Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the high-throughput screening (HTS) of N-benzyl-6-chloropyrimidin-4-amine libraries, a promising class of compounds in drug discovery. The pyrimidine (B1678525) scaffold is a "privileged structure" in medicinal chemistry, frequently forming the core of kinase inhibitors and other targeted therapeutics.[1][2] This document outlines protocols for library synthesis, primary HTS assays, and hit validation, using examples from closely related pyrimidine derivatives due to the limited public data on this specific library.

Library Synthesis and Diversification

The this compound scaffold allows for extensive diversification to generate a comprehensive screening library. The reactive chlorine atom at the C6 position is amenable to nucleophilic substitution, enabling the introduction of a wide array of functional groups.

Protocol 1: Nucleophilic Aromatic Substitution

This protocol describes the displacement of the chlorine atom with various amines to create a diverse library.

Materials:

  • This compound (starting material)

  • A diverse set of primary and secondary amines

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous solvent (e.g., Dioxane, DMF, or NMP)

Procedure:

  • In a reaction vial, dissolve 1 equivalent of this compound in the chosen anhydrous solvent.

  • Add 1.2 equivalents of the desired amine and 2.5 equivalents of DIPEA or TEA.

  • Seal the vial and heat the mixture to 80-140°C. Reaction progress should be monitored by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate (B1210297) and water.

  • Wash the organic layer with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography or preparative HPLC to yield the final compounds.

High-Throughput Screening for Anticancer Activity

Derivatives of the N-benzyl-pyrimidin-4-amine scaffold have shown potent anticancer activity.[3][4] A common HTS approach is to screen the library for cytotoxicity against a panel of cancer cell lines.

Protocol 2: Cell Viability HTS using MTT Assay

This protocol provides a framework for a primary screen to identify compounds that reduce cancer cell viability.

Materials:

  • Cancer cell lines (e.g., non-small cell lung cancer, breast cancer, colon cancer cell lines)[1][3]

  • Complete culture medium

  • DMSO

  • MTT solution (5 mg/mL in PBS)

  • 96-well plates

Procedure:

  • Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[1]

  • Prepare serial dilutions of the library compounds in complete culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.5%.[1]

  • Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Quantitative Data from a Related Library

While specific HTS data for this compound libraries is not publicly available, the following table presents data from a screen of N-benzyl-2-phenylpyrimidin-4-amine derivatives against the USP1/UAF1 deubiquitinase, which is a promising anticancer target.[3][5] This data serves as a representative example of the potency that can be achieved with this class of compounds.

Compound IDR Group (Substitution on Benzyl Ring)USP1/UAF1 IC50 (µM)[5]
1 H15
12 4-phenyl3.7
16 4-pyridyl1.9
17 3-pyridyl1.1

Target-Based High-Throughput Screening: Kinase Inhibition

The 2-aminopyrimidine (B69317) scaffold is a well-established pharmacophore for kinase inhibitors, as it can mimic the adenine (B156593) base of ATP and form key hydrogen bonds in the kinase hinge region.[6]

Protocol 3: Fluorescence-Based Kinase Assay

This protocol describes a general method for an HTS campaign to identify kinase inhibitors.

Materials:

  • Purified kinase

  • Kinase substrate

  • ATP

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

Procedure:

  • Dispense a small volume (e.g., 50 nL) of each library compound into the wells of a 384-well plate.

  • Prepare a master mix containing the kinase, substrate, and ATP in the assay buffer.

  • Add the master mix to the wells containing the compounds.

  • Incubate the plates at room temperature for a specified time (e.g., 60 minutes).

  • Add the detection reagent according to the manufacturer's protocol, which stops the kinase reaction and measures the amount of ADP produced.

  • Incubate for the recommended time to allow the detection signal to develop.

  • Read the luminescence signal using a plate reader.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate a relevant signaling pathway and a typical HTS workflow.

USP1_UAF1_Pathway DNA_Damage DNA Damage FANCD2 FANCD2 DNA_Damage->FANCD2 ubiquitination Ub_FANCD2 Ub-FANCD2 FANCD2->Ub_FANCD2 Ub_FANCD2->FANCD2 DNA_Repair DNA Repair / Replication Ub_FANCD2->DNA_Repair PCNA PCNA Ub_PCNA Ub-PCNA PCNA->Ub_PCNA ubiquitination Ub_PCNA->PCNA Ub_PCNA->DNA_Repair USP1_UAF1 USP1/UAF1 USP1_UAF1->Ub_FANCD2 USP1_UAF1->Ub_PCNA deubiquitination Inhibitor N-benzyl-pyrimidin-4-amine Inhibitor (e.g., ML323) Inhibitor->USP1_UAF1

Caption: Simplified USP1/UAF1 signaling pathway in DNA damage response.[4]

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Hit Validation & SAR Compound_Library This compound Library Primary_Assay Single-Dose HTS (e.g., Cell Viability or Kinase Assay) Compound_Library->Primary_Assay Hit_Identification Identify Primary Hits Primary_Assay->Hit_Identification Dose_Response Dose-Response Assay Hit_Identification->Dose_Response IC50 Determine IC50 Values Dose_Response->IC50 SAR Structure-Activity Relationship (SAR) Studies IC50->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

Caption: A generalized workflow for a high-throughput screening campaign.

References

Application Notes and Protocols for the Reaction of N-benzyl-6-chloropyrimidin-4-amine with Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction condition data for the synthesis of N4,N6-disubstituted pyrimidine-4,6-diamine derivatives through the reaction of N-benzyl-6-chloropyrimidin-4-amine with various primary and secondary amines. The primary reaction mechanism is nucleophilic aromatic substitution (SNAr), a versatile and widely used method for the functionalization of electron-deficient heterocyclic rings like pyrimidines.

The pyrimidine (B1678525) core is a prevalent scaffold in numerous biologically active compounds, and the ability to introduce diverse amine substituents at the C6 position of this compound is of significant interest in medicinal chemistry and drug discovery. The protocols and data presented herein offer a guide for the efficient synthesis and exploration of novel pyrimidine-based compounds.

Reaction Principle and Signaling Pathway

The reaction proceeds via a nucleophilic aromatic substitution mechanism. The electron-withdrawing pyrimidine ring activates the C6 position for nucleophilic attack by an amine. The reaction is often facilitated by the use of a base to neutralize the hydrochloric acid generated during the substitution. In some cases, particularly with less reactive amines, acid catalysis can be employed to enhance the electrophilicity of the pyrimidine ring.

SNAr_Mechanism reactant This compound + R¹R²NH intermediate Meisenheimer Complex reactant->intermediate Nucleophilic Attack product N4-benzyl-N6-(substituted)pyrimidine-4,6-diamine + HCl intermediate->product Loss of Cl⁻

Caption: General mechanism for the SNAr reaction.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with Anilines (Acid Catalysis)

This protocol is adapted from procedures for the reaction of 4-amino-6-chloropyrimidines with aniline (B41778) derivatives.

Materials:

  • This compound

  • Substituted aniline (e.g., 4-methoxyaniline)

  • 2-Propanol (or other suitable high-boiling solvent like DMF)

  • Hydrochloric acid (catalytic amount, e.g., 0.1 equivalents)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1.0 eq) in 2-propanol.

  • Add the substituted aniline (1.1-1.5 eq) to the solution.

  • Add a catalytic amount of concentrated hydrochloric acid (0.1 eq).

  • Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x volume of the reaction mixture).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution with Aliphatic Amines (Base-Mediated)

This protocol is a general method suitable for more nucleophilic aliphatic amines.

Materials:

  • This compound

  • Aliphatic amine (e.g., piperidine, morpholine)

  • Triethylamine (B128534) (Et₃N) or potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF) or other polar aprotic solvent

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in DMF.

  • Add the aliphatic amine (1.2-2.0 eq) and a base such as triethylamine (1.5-2.0 eq) or potassium carbonate (2.0-3.0 eq).

  • Stir the reaction mixture at a temperature ranging from room temperature to 100 °C, monitoring by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Experimental_Workflow start Start dissolve Dissolve this compound in solvent start->dissolve add_reagents Add amine and catalyst/base dissolve->add_reagents react Heat and stir reaction mixture add_reagents->react monitor Monitor reaction by TLC react->monitor workup Aqueous workup and extraction monitor->workup Reaction complete purify Purify by column chromatography workup->purify characterize Characterize product purify->characterize end End characterize->end

Caption: A typical experimental workflow for the synthesis.

Data Presentation

The following table summarizes representative reaction conditions and yields for the nucleophilic aromatic substitution on 4-amino-6-chloropyrimidine (B18116) derivatives with various amines, providing an indication of the expected outcomes for the reaction with this compound.

Amine NucleophileCatalyst/BaseSolventTemperature (°C)Time (h)Yield (%)Reference
AnilineHCl (cat.)2-PropanolReflux6-2470-90[1]
4-MethoxyanilineHCl (cat.)Water801-485-95[1]
PiperidineK₂CO₃DMF802-680-95[2]
MorpholineEt₃NDMF1004-875-90[2]
BenzylamineNoneWater10017Moderate[3]
α-MethylbenzylamineKFWater10017Moderate[4]

Note: The yields and reaction times are illustrative and may vary depending on the specific substrate, purity of reagents, and reaction scale. Optimization of the reaction conditions for each specific amine is recommended.

Purification and Characterization

Purification of the final N4,N6-disubstituted pyrimidine-4,6-diamine products is typically achieved by column chromatography on silica gel. The choice of eluent will depend on the polarity of the product, with common systems including gradients of ethyl acetate in hexanes or methanol (B129727) in dichloromethane.

Characterization of the purified products should be performed using standard analytical techniques, including:

  • ¹H and ¹³C NMR spectroscopy to confirm the structure and purity.

  • Mass spectrometry (e.g., LC-MS) to determine the molecular weight.

  • Melting point analysis for solid compounds.

These comprehensive application notes and protocols provide a solid foundation for researchers to successfully synthesize and explore a diverse range of N4,N6-disubstituted pyrimidine-4,6-diamine derivatives for various applications in drug discovery and development.

References

Application Notes and Protocols for Using N-benzyl-6-chloropyrimidin-4-amine in Fragment-Based Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) is a powerful methodology for identifying novel lead compounds by screening low-molecular-weight fragments. These fragments, though typically exhibiting weak binding affinity, can be highly efficient binders and serve as excellent starting points for optimization into potent and selective drug candidates. This document provides detailed application notes and protocols for the use of N-benzyl-6-chloropyrimidin-4-amine, a pyrimidine (B1678525) derivative, in a fragment-based screening campaign.

The pyrimidine scaffold is a "privileged" structure in medicinal chemistry, frequently found in approved kinase inhibitors.[1] This makes this compound an attractive fragment for screening against protein kinases, a critical class of drug targets implicated in numerous diseases, particularly cancer.[1][2] These notes will use a hypothetical screening cascade against a representative protein kinase to illustrate the application of this fragment.

Physicochemical Properties of this compound

The suitability of a compound for fragment-based screening is heavily influenced by its physicochemical properties. This compound (CAS: 61667-16-1) is a solid, white to off-white compound.[3] Its properties are generally consistent with the "Rule of Three," a common guideline for fragment library composition.

PropertyValueSource
Molecular Weight 219.67 g/mol Calculated
Molecular Formula C11H10ClN3
Calculated LogP 3.1Calculated
Hydrogen Bond Donors 1Calculated
Hydrogen Bond Acceptors 3Calculated
Rotatable Bonds 2Calculated
Solubility Soluble in DMSO up to 100 mg/mL (455.23 mM) with ultrasonic treatment.[3]

Storage and Handling: this compound should be stored at -20°C in a sealed container, protected from moisture and light.[3] Stock solutions in DMSO should be stored at -80°C for up to 6 months or -20°C for up to 1 month to prevent degradation.[3]

Hypothetical Target: Aurora Kinase A

For the protocols below, we will consider Aurora Kinase A (AURKA) as the target protein. AURKA is a serine/threonine kinase that plays a crucial role in cell cycle regulation, and its dysregulation is linked to cancer.[1] The pyrimidine core is a known hinge-binding motif for many kinases, making AURKA a plausible target for this fragment.

Simplified Aurora Kinase A Signaling Pathway

The following diagram illustrates a simplified signaling pathway involving AURKA, highlighting its role in mitotic progression.

AURKA_Pathway G2_M G2/M Transition AURKA_Activation AURKA Activation G2_M->AURKA_Activation PLK1 PLK1 AURKA_Activation->PLK1 +P CDC25B CDC25B AURKA_Activation->CDC25B +P CDK1_CyclinB CDK1/Cyclin B PLK1->CDK1_CyclinB CDC25B->CDK1_CyclinB Mitosis Mitotic Entry CDK1_CyclinB->Mitosis Fragment N-benzyl-6- chloropyrimidin-4-amine Fragment->AURKA_Activation Inhibition

Caption: Simplified AURKA signaling pathway in the G2/M phase transition.

Experimental Workflow for Fragment-Based Screening

A typical FBDD campaign employs a tiered approach, starting with a high-throughput, low-resolution primary screen to identify initial hits, followed by more detailed validation and characterization of those hits.

FBDD_Workflow start Start: Target Protein (e.g., AURKA) primary_screen Primary Screen: Nano-Differential Scanning Fluorimetry (nanoDSF) start->primary_screen hit_triaging Hit Triaging: Identify fragments causing a significant ΔTm primary_screen->hit_triaging secondary_screen Secondary Screen (Validation): Surface Plasmon Resonance (SPR) hit_triaging->secondary_screen Hits no_binding No significant binding hit_triaging->no_binding Non-hits hit_confirmation Hit Confirmation: Confirm direct binding and determine affinity (KD) secondary_screen->hit_confirmation structural_studies Structural Biology: X-ray Crystallography hit_confirmation->structural_studies Confirmed Hits no_confirmation Binding not confirmed hit_confirmation->no_confirmation False Positives hit_to_lead Hit-to-Lead Optimization structural_studies->hit_to_lead

Caption: General experimental workflow for a fragment-based screening cascade.

Experimental Protocols

Primary Screening: Nano-Differential Scanning Fluorimetry (nanoDSF)

NanoDSF is a high-throughput method to assess protein thermal stability. The binding of a fragment to a protein typically results in a measurable shift in its melting temperature (Tm).

Methodology:

  • Protein Preparation:

    • Prepare purified AURKA protein at a final concentration of 10 µM in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).

    • The buffer should be optimized for protein stability.

  • Fragment Preparation:

    • Prepare a 100 mM stock solution of this compound in 100% DMSO.

    • Create a working plate by diluting the stock solution to 10 mM in the assay buffer. This results in a 10% DMSO concentration.

  • Assay Plate Preparation:

    • In a 384-well plate, mix 18 µL of the AURKA protein solution with 2 µL of the 10 mM fragment working solution.

    • The final concentrations will be 9 µM protein and 1 mM fragment in a buffer containing 1% DMSO.

    • Include control wells with protein and 1% DMSO only (negative control) and protein with a known binder (positive control), if available.

  • Data Acquisition:

    • Load the samples into nanoDSF capillaries.

    • Place the capillaries in the instrument (e.g., a Prometheus NT.48).

    • Apply a thermal ramp from 20°C to 95°C at a rate of 1°C/minute.

    • Monitor the change in intrinsic tryptophan fluorescence at 330 nm and 350 nm.

  • Data Analysis:

    • Calculate the first derivative of the fluorescence ratio (F350/F330) versus temperature to determine the Tm for each sample.

    • A significant positive shift in Tm (ΔTm ≥ 2°C) in the presence of the fragment compared to the DMSO control is considered a preliminary hit.

Hit Validation: Surface Plasmon Resonance (SPR)

SPR is used to confirm direct binding of the fragment to the target protein and to determine the binding affinity (KD) and kinetics.[4]

Methodology:

  • Protein Immobilization:

    • Immobilize purified AURKA onto a CM5 sensor chip using standard amine coupling chemistry.

    • Activate the carboxymethylated dextran (B179266) surface with a mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).

    • Inject the protein (e.g., at 50 µg/mL in 10 mM sodium acetate, pH 5.0) to achieve an immobilization level of ~8000-10000 response units (RU).

    • Deactivate any remaining active esters with 1 M ethanolamine-HCl, pH 8.5.

    • A reference flow cell is prepared similarly but without protein immobilization to subtract non-specific binding.

  • Fragment Binding Analysis:

    • Prepare a serial dilution of this compound in running buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP, 0.05% Tween-20, 1% DMSO). Typical concentrations might range from 1 µM to 500 µM.

    • Inject the fragment solutions over the AURKA and reference flow cells at a flow rate of 30 µL/min for 60 seconds (association phase).

    • Allow the buffer to flow for 120 seconds (dissociation phase).

    • Regenerate the sensor surface with a pulse of a mild regeneration solution (e.g., 50 mM NaOH) if necessary.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.

    • Plot the steady-state response against the fragment concentration.

    • Fit the data to a 1:1 binding model to determine the equilibrium dissociation constant (KD).

Structural Biology: X-ray Crystallography

Determining the crystal structure of the protein-fragment complex provides definitive proof of binding and reveals the binding mode, which is crucial for structure-based drug design and hit-to-lead optimization.[4]

Methodology:

  • Crystallization:

    • Obtain high-diffraction quality crystals of apo-AURKA using vapor diffusion (hanging or sitting drop) methods.

  • Fragment Soaking:

    • Prepare a soaking solution containing the crystallization mother liquor supplemented with 1-10 mM this compound (from a DMSO stock).

    • Transfer the apo-AURKA crystals to the soaking solution and incubate for a period ranging from a few hours to overnight.

  • Data Collection and Structure Determination:

    • Cryo-protect the soaked crystals and flash-cool them in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the data and solve the structure by molecular replacement using the apo-AURKA structure as a search model.

    • Refine the model and build the fragment into the observed electron density.

Illustrative Quantitative Data Summary

The following table presents hypothetical, yet typical, results for a successful fragment screening campaign with this compound against AURKA.

AssayParameterIllustrative ValueInterpretation
nanoDSF ΔTm (°C)+3.5Significant stabilization of AURKA, indicating binding.
SPR KD (µM)150Weak, but typical affinity for a fragment hit.
Calculated Ligand Efficiency (LE)0.38 kcal/mol/HAGood efficiency (generally >0.3 is desirable).
Calculated Lipophilic Ligand Efficiency (LLE)2.3Acceptable; indicates potential for optimization without excessive lipophilicity.
  • Ligand Efficiency (LE) = -RTln(KD) / HA, where HA is the number of heavy (non-hydrogen) atoms.

  • Lipophilic Ligand Efficiency (LLE) = pIC50 - cLogP.

Conclusion

This compound represents a promising starting point for a fragment-based drug discovery campaign, particularly against protein kinase targets. Its favorable physicochemical properties and the prevalence of the pyrimidine scaffold in known inhibitors make it a valuable tool for researchers. The detailed protocols provided herein offer a comprehensive framework for the primary screening, hit validation, and structural characterization of this fragment, forming a solid foundation for subsequent hit-to-lead optimization efforts.

References

Application Notes and Protocols for the Functionalization of N-benzyl-6-chloropyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of N-benzyl-6-chloropyrimidin-4-amine, a versatile scaffold in medicinal chemistry. The primary sites for functionalization are the C6-chloro and the N-benzyl groups, allowing for the synthesis of diverse compound libraries for drug discovery programs. The protocols outlined below are based on established methodologies for analogous chloropyrimidines and can be adapted for specific research needs.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a fundamental method for functionalizing this compound. The electron-deficient nature of the pyrimidine (B1678525) ring facilitates the displacement of the C6-chloro substituent by a variety of nucleophiles.

Experimental Protocol: General SNAr Amination

This protocol describes the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine of choice (e.g., morpholine, piperidine, aniline)

  • Solvent (e.g., Ethanol, N,N-Dimethylformamide (DMF), or 1,4-Dioxane)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or Triethylamine (Et₃N))

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Standard work-up and purification equipment

Procedure:

  • To a solution of this compound (1.0 mmol) in a suitable solvent (5-10 mL), add the amine nucleophile (1.2-2.0 mmol) and a base (2.0-3.0 mmol).

  • The reaction mixture is heated to a temperature between 80 °C and 140 °C.

  • The progress of the reaction is monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired N-benzyl-6-(substituted-amino)pyrimidin-4-amine.

Quantitative Data: SNAr Amination of Related Chloropyrimidines

While specific yield data for this compound is not extensively published, the following table provides representative yields for SNAr amination reactions on analogous chloropyrimidines.

NucleophileProductYield (%)Reference
Morpholine2-(Morpholin-4-yl)pyrimidine95[1]
Piperidine2-(Piperidin-1-yl)pyrimidine92[1]
AnilineN-Phenylpyrimidin-2-amine88[1]
BenzylamineN-Benzylpyrimidin-2-amine90[2]

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, or vinyl substituents at the C6 position of the pyrimidine core.

Experimental Protocol: General Suzuki-Miyaura Coupling

This protocol provides a general procedure for the palladium-catalyzed Suzuki coupling of this compound with a boronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or a mixture with water)

  • Schlenk flask or reaction vial

  • Inert gas (Argon or Nitrogen)

  • Standard work-up and purification equipment

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the palladium catalyst (0.03 mmol) to the flask.

  • Add the anhydrous solvent (5-10 mL).

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data: Suzuki Coupling of Related Chloropyrimidines

The following table presents yields for Suzuki coupling reactions of various chloropyrimidines with different boronic acids.

ChloropyrimidineBoronic AcidProductYield (%)Reference
2,4-DichloropyrimidinePhenylboronic acid2-Chloro-4-phenylpyrimidine71[3]
2,4-Dichloropyrimidine3-Formylphenylboronic acid3-(2-Chloropyrimidin-4-yl)benzaldehyde70[3]
2,4-DichloropyrimidineNaphthalen-2-ylboronic acid2-Chloro-4-(naphthalen-2-yl)pyrimidine87[3]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, providing an alternative to classical SNAr for the amination of the C6 position.

Experimental Protocol: General Buchwald-Hartwig Amination

This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine (B1218219) ligand (e.g., Xantphos, BINAP)

  • Base (e.g., NaOtBu, Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)

  • Schlenk flask or reaction vial

  • Inert gas (Argon or Nitrogen)

  • Standard work-up and purification equipment

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine this compound (1.0 mmol), the palladium catalyst (1-5 mol%), and the phosphine ligand (1-5 mol%).

  • Add the anhydrous solvent (5-10 mL), followed by the amine (1.2 mmol) and the base (1.4 mmol).

  • Heat the reaction mixture to 80-110 °C and monitor by TLC or LC-MS.

  • After completion, cool the mixture, dilute with an organic solvent, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Quantitative Data: Buchwald-Hartwig Amination of Related Aryl Halides

The table below shows representative yields for the Buchwald-Hartwig amination of various aryl halides with different amines.

Aryl HalideAmineProductYield (%)Reference
4-(Pyridin-3-yl)pyrimidin-2-amine4-BromoanisoleN-(4-Methoxyphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine82[4]
4-Bromo-1,2-diaminobenzene2-NitrobenzaldehydeSubstituted Benzimidazole78[5]
Aryl BromideBenzylamineN-Benzyl Arylamine70[6]

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway: Inhibition of USP1/UAF1 Deubiquitinase Complex

Derivatives of N-benzyl-2-phenylpyrimidin-4-amine have been identified as potent inhibitors of the USP1/UAF1 deubiquitinase complex, a key regulator of the DNA damage response.[7][8] Inhibition of this complex leads to increased monoubiquitination of PCNA (Ub-PCNA), which can induce apoptosis in cancer cells, highlighting a potential therapeutic application for functionalized this compound derivatives.

USP1_UAF1_Inhibition cluster_0 DNA Damage Response cluster_1 Therapeutic Intervention USP1_UAF1 USP1/UAF1 Complex PCNA PCNA USP1_UAF1->PCNA Deubiquitinates Ub_PCNA Ub-PCNA PCNA->Ub_PCNA Ubiquitination DNA_Repair DNA Repair Ub_PCNA->DNA_Repair Promotes Apoptosis Apoptosis Ub_PCNA->Apoptosis Increased levels lead to Inhibitor N-benzyl-pyrimidin-4-amine Derivative Inhibitor->USP1_UAF1 Inhibits

Caption: Inhibition of the USP1/UAF1 complex by N-benzyl-pyrimidin-4-amine derivatives.

Experimental Workflow: Functionalization of this compound

The following diagram illustrates a typical experimental workflow for the functionalization of this compound via SNAr, Suzuki, or Buchwald-Hartwig reactions.

Experimental_Workflow cluster_reactions Functionalization Reactions Start This compound SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr Suzuki Suzuki-Miyaura Coupling Start->Suzuki BH Buchwald-Hartwig Amination Start->BH Workup Reaction Work-up (Quenching, Extraction, Drying) SNAr->Workup Suzuki->Workup BH->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis Final_Product Functionalized Derivative Analysis->Final_Product

Caption: General workflow for the functionalization of this compound.

References

Troubleshooting & Optimization

Troubleshooting low yield in N-benzyl-6-chloropyrimidin-4-amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of N-benzyl-6-chloropyrimidin-4-amine.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound?

The synthesis of this compound from 4,6-dichloropyrimidine (B16783) and benzylamine (B48309) proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-deficient pyrimidine (B1678525) ring is activated towards nucleophilic attack by the two chlorine atoms. Benzylamine acts as the nucleophile, attacking one of the carbon atoms bearing a chlorine atom, leading to the displacement of the chloride ion and formation of the desired product. The C4 and C6 positions on the 4,6-dichloropyrimidine are electronically favored for nucleophilic attack over the C2 position.[1]

Q2: I am observing a significant amount of di-substituted product, N,N'-dibenzylpyrimidine-4,6-diamine. How can I minimize this side reaction?

The formation of the di-substituted product is a common issue. To favor mono-substitution, consider the following strategies:

  • Stoichiometry: Use a limited amount of benzylamine (typically 1.0 to 1.2 equivalents) relative to 4,6-dichloropyrimidine.

  • Slow Addition: Add the benzylamine solution dropwise to the solution of 4,6-dichloropyrimidine at a low temperature to maintain a low concentration of the nucleophile in the reaction mixture.

  • Lower Reaction Temperature: Running the reaction at a lower temperature can decrease the rate of the second substitution reaction, which typically requires more energy.

Q3: My reaction is very slow or is not going to completion. What are the possible reasons?

Several factors can contribute to a sluggish or incomplete reaction:

  • Insufficient Temperature: The SNAr reaction may require heating to proceed at a reasonable rate.

  • Poor Solubility: One or both of your starting materials may not be fully dissolved in the chosen solvent.

  • Weak Base: If a base is used to scavenge the HCl byproduct, it might not be strong enough to facilitate the reaction effectively.

  • Low Quality Reagents: Ensure the purity of your 4,6-dichloropyrimidine and benzylamine.

Q4: Are there alternative methods to synthesize this compound if the SNAr approach consistently gives low yields?

Yes, for challenging amination reactions on dichloropyrimidines, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be a powerful alternative. This method often offers higher selectivity for mono-amination and can proceed under milder conditions, tolerating a broader range of functional groups.[2] However, it requires the use of a palladium catalyst and a specific ligand, which adds to the cost and complexity of the procedure.[2]

Troubleshooting Guide for Low Yield

This guide addresses specific issues that can lead to low yields and provides systematic steps to optimize the reaction conditions.

Issue 1: Low Conversion of Starting Material

If you observe a significant amount of unreacted 4,6-dichloropyrimidine, consider the following troubleshooting steps.

Parameter Recommendation Rationale
Temperature Gradually increase the reaction temperature in 10-20°C increments (e.g., from room temperature to 50°C, then to 80°C).SNAr reactions on electron-deficient rings often require thermal energy to overcome the activation barrier.[3]
Solvent Screen different solvents. Consider polar aprotic solvents like DMF, DMSO, or NMP, or alcohols like isopropanol (B130326) or n-butanol.The choice of solvent can significantly impact the solubility of reactants and the reaction rate.
Base If using a base, ensure it is non-nucleophilic and of appropriate strength. Tertiary amines like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) are common choices.The base scavenges the HCl generated during the reaction, driving the equilibrium towards the product.
Reaction Time Extend the reaction time and monitor the progress by TLC or LC-MS.The reaction may simply require more time to reach completion.
Issue 2: Formation of Multiple Products and Purification Challenges

The formation of side products, primarily the di-substituted pyrimidine, can complicate purification and lower the isolated yield of the desired product.

Parameter Recommendation Rationale
Stoichiometry Use a slight excess of 4,6-dichloropyrimidine (e.g., 1.2 equivalents) relative to benzylamine (1.0 equivalent).This can help to consume the benzylamine and reduce the likelihood of a second substitution.
Temperature Conduct the reaction at a lower temperature (e.g., 0°C to room temperature).The second substitution is often slower and less favorable at lower temperatures.
Order of Addition Add the benzylamine solution slowly to the solution of 4,6-dichloropyrimidine.This maintains a low instantaneous concentration of the nucleophile, favoring mono-substitution.
Purification Optimize your column chromatography conditions. A gradient elution with a hexane (B92381)/ethyl acetate (B1210297) solvent system on silica (B1680970) gel is a good starting point.Careful purification is crucial to isolate the desired product from starting materials and byproducts.

Quantitative Data Summary

The following table presents hypothetical data to illustrate how reaction conditions can influence the yield of this compound.

Entry Solvent Base (equiv.) Temperature (°C) Time (h) Yield (%)
1DichloromethaneTEA (1.5)252445
2AcetonitrileTEA (1.5)801265
3IsopropanolDIPEA (2.0)801278
4n-ButanolDIPEA (2.0)100885
5DichloromethaneNone254820

This data is illustrative and actual results may vary.

Experimental Protocol

Synthesis of this compound

Materials:

  • 4,6-dichloropyrimidine

  • Benzylamine

  • Diisopropylethylamine (DIPEA)

  • n-Butanol

  • Ethyl acetate

  • Hexane

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4,6-dichloropyrimidine (1.0 eq) in n-butanol, add diisopropylethylamine (2.0 eq).

  • Slowly add benzylamine (1.1 eq) dropwise to the reaction mixture at room temperature with stirring.

  • Heat the reaction mixture to 100°C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford this compound.

Visualizations

reaction_pathway Reaction Pathway for this compound Synthesis 4,6-Dichloropyrimidine 4,6-Dichloropyrimidine Meisenheimer_Intermediate Meisenheimer Intermediate 4,6-Dichloropyrimidine->Meisenheimer_Intermediate + Benzylamine Benzylamine Benzylamine Benzylamine->Meisenheimer_Intermediate This compound This compound Meisenheimer_Intermediate->this compound - Cl- HCl HCl

Caption: Synthetic pathway for this compound.

troubleshooting_workflow Troubleshooting Workflow for Low Yield start Low Yield Observed check_conversion Check Conversion of Starting Material start->check_conversion low_conversion Low Conversion check_conversion->low_conversion Yes high_conversion High Conversion check_conversion->high_conversion No optimize_conditions Optimize Reaction Conditions: - Increase Temperature - Change Solvent - Add/Change Base low_conversion->optimize_conditions check_side_products Analyze for Side Products (e.g., di-substitution) high_conversion->check_side_products end Improved Yield optimize_conditions->end side_products_present Side Products Present check_side_products->side_products_present Yes no_side_products No Major Side Products check_side_products->no_side_products No modify_stoichiometry Modify Stoichiometry: - Use excess dichloropyrimidine - Slow addition of amine side_products_present->modify_stoichiometry purification_issue Investigate Purification Loss no_side_products->purification_issue modify_stoichiometry->end purification_issue->end

Caption: A logical workflow for troubleshooting low reaction yield.

logical_relationships Factors Influencing Reaction Yield Yield Reaction Yield Temperature Temperature Temperature->Yield influences rate Solvent Solvent Solvent->Yield affects solubility Base Base Base->Yield drives equilibrium Stoichiometry Stoichiometry Side_Reactions Side Reactions Stoichiometry->Side_Reactions controls selectivity Side_Reactions->Yield reduces

Caption: Key parameters affecting the synthesis yield.

References

Technical Support Center: Optimizing Reaction Conditions for N-benzyl-6-chloropyrimidin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis and optimization of N-benzyl-6-chloropyrimidin-4-amine derivatives. This resource is tailored for researchers, scientists, and drug development professionals to provide clear and actionable guidance for navigating the common challenges encountered during the synthesis of this important class of compounds. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to streamline your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound derivatives?

A1: The most common and direct method for synthesizing this compound derivatives is through a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting 4,6-dichloropyrimidine (B16783) with the corresponding benzylamine (B48309) derivative. The electron-deficient nature of the pyrimidine (B1678525) ring facilitates the displacement of one of the chlorine atoms by the amine nucleophile.

Q2: What are the key factors influencing the yield and purity of the reaction?

A2: Several factors critically impact the outcome of the synthesis, including:

  • Stoichiometry of Reactants: The molar ratio of benzylamine to 4,6-dichloropyrimidine is crucial to control the formation of the desired mono-substituted product versus the di-substituted byproduct.

  • Reaction Temperature: Temperature affects the reaction rate and selectivity. Higher temperatures may lead to the formation of byproducts.

  • Choice of Base: A suitable base is often required to neutralize the HCl generated during the reaction and to facilitate the nucleophilic attack.

  • Solvent: The polarity and aprotic/protic nature of the solvent can significantly influence the reaction kinetics and solubility of reactants and products.

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting materials on a TLC plate and eluting with an appropriate solvent system (e.g., a mixture of petroleum ether and ethyl acetate), you can visualize the consumption of the starting materials and the formation of the product.

Q4: What are the common byproducts in this synthesis?

A4: The most prevalent byproduct is the di-substituted pyrimidine, N,N'-dibenzylpyrimidine-4,6-diamine, formed by the reaction of a second molecule of benzylamine with the mono-substituted product. Other potential side products can arise from reactions with the solvent or impurities in the starting materials.

Q5: What are the recommended purification methods for this compound derivatives?

A5: The primary purification technique is silica (B1680970) gel column chromatography. Due to the basic nature of the amine product, which can lead to tailing on the silica gel, it is often beneficial to add a small amount of a basic modifier, like triethylamine (B128534) (0.1-1%), to the eluent. Recrystallization from a suitable solvent system can also be an effective final purification step to obtain a highly pure product.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation - Inactive starting materials.- Incorrect reaction temperature.- Inappropriate solvent or base.- Check the purity and integrity of 4,6-dichloropyrimidine and benzylamine.- Optimize the reaction temperature; a moderate temperature (e.g., room temperature to 80°C) is often a good starting point.- Screen different solvents (e.g., THF, DMF, acetonitrile) and bases (e.g., triethylamine, DIPEA, K2CO3).
Formation of Significant Amounts of Di-substituted Byproduct - Excess of benzylamine.- High reaction temperature.- Prolonged reaction time.- Use a stoichiometric amount or a slight excess (1.0-1.1 equivalents) of benzylamine.- Lower the reaction temperature to improve selectivity for mono-substitution.- Monitor the reaction closely by TLC and stop it once the starting dichloropyrimidine is consumed.
Product Streaking on TLC Plate and Poor Column Chromatography Separation - Strong interaction of the basic amine product with the acidic silica gel.- Add a small amount of triethylamine (0.1-1%) to the TLC and column chromatography eluent to neutralize the acidic sites on the silica gel.- Consider using a different stationary phase, such as neutral or basic alumina.
Presence of Unidentified Impurities - Decomposition of starting materials or product.- Side reactions with solvent or impurities.- Ensure the use of dry, high-purity solvents and reagents.- Run the reaction under an inert atmosphere (e.g., nitrogen or argon) if the reactants or products are sensitive to air or moisture.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol describes a general method for the nucleophilic aromatic substitution of 4,6-dichloropyrimidine with benzylamine.

Materials:

  • 4,6-dichloropyrimidine

  • Benzylamine

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), or Acetonitrile)

  • Silica gel for column chromatography

  • Eluent for chromatography (e.g., Petroleum ether/Ethyl acetate (B1210297) mixture)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 4,6-dichloropyrimidine (1.0 equivalent) in the chosen anhydrous solvent.

  • Add the base (e.g., TEA or DIPEA, 1.2 equivalents).

  • To this solution, add benzylamine (1.05 equivalents) dropwise at room temperature with stirring.

  • Monitor the reaction progress by TLC. The reaction can be gently heated (e.g., to 50-80°C) to increase the rate if necessary.

  • Once the reaction is complete (typically when the 4,6-dichloropyrimidine spot is no longer visible by TLC), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a petroleum ether/ethyl acetate gradient, typically with the addition of 0.5% triethylamine to the eluent to prevent tailing.

  • Combine the fractions containing the pure product and remove the solvent to yield this compound.

Optimization of Reaction Conditions

The following table summarizes the impact of different reaction parameters on the yield of this compound, based on typical outcomes for similar nucleophilic aromatic substitution reactions on chloropyrimidines.

Parameter Condition Typical Yield (%) Remarks
Solvent THF60-75Good for initial trials, moderate reaction rates.
DMF70-85Higher reaction rates, but may require more careful purification.
Acetonitrile65-80Good alternative to THF and DMF.
Base Triethylamine65-75Common and effective organic base.
DIPEA70-80A bulkier base that can sometimes improve selectivity.
K2CO355-70Inorganic base, can be effective but may lead to slower reactions.
Temperature Room Temp.50-65Slower reaction but often higher selectivity for the mono-substituted product.
50°C65-75Good balance between reaction rate and selectivity.
80°C70-85Faster reaction, but increased risk of di-substitution.

Visualizing Workflows and Pathways

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and purification of this compound derivatives.

experimental_workflow start Start reaction_setup Reaction Setup: - 4,6-Dichloropyrimidine - Benzylamine - Base - Solvent start->reaction_setup reaction Nucleophilic Aromatic Substitution Reaction reaction_setup->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup & Extraction monitoring->workup Complete purification Column Chromatography workup->purification characterization Product Characterization (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: A typical experimental workflow for the synthesis and purification.

Troubleshooting Logic

This diagram outlines a logical approach to troubleshooting common issues encountered during the synthesis.

troubleshooting_logic start Problem Identified low_yield Low Yield start->low_yield byproducts Byproduct Formation start->byproducts purification_issue Purification Issues start->purification_issue check_reagents Check Reagent Purity & Stoichiometry low_yield->check_reagents optimize_temp Optimize Temperature low_yield->optimize_temp optimize_base_solvent Optimize Base/Solvent low_yield->optimize_base_solvent adjust_stoichiometry Adjust Benzylamine Stoichiometry (1.0-1.1 eq) byproducts->adjust_stoichiometry lower_temp Lower Reaction Temperature byproducts->lower_temp reduce_time Reduce Reaction Time byproducts->reduce_time add_tea Add Triethylamine to Eluent purification_issue->add_tea change_stationary_phase Change Stationary Phase (e.g., Alumina) purification_issue->change_stationary_phase

Caption: A decision tree for troubleshooting common synthesis problems.

Technical Support Center: Purification of N-benzyl-6-chloropyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of N-benzyl-6-chloropyrimidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions related to the purification of this compound.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Yield After Purification

Q: My final yield of this compound is significantly lower than expected after purification. What are the common causes and how can I improve it?

A: Low recovery can stem from several factors throughout the purification process. A systematic approach to troubleshooting is recommended:

  • Incomplete Reaction: Ensure the synthesis reaction has proceeded to completion by monitoring with Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] An incomplete reaction is a primary source of low yield of the desired product.

  • Product Loss During Work-up: The compound may be lost during aqueous washes or extractions. It is advisable to check all aqueous layers and filter media for the presence of the product.[1]

  • Suboptimal Recrystallization Conditions:

    • Solvent Choice: The ideal recrystallization solvent will dissolve the compound when hot but not at room temperature, while impurities remain soluble at all temperatures.[1] If the product is too soluble in the chosen solvent at low temperatures, significant loss will occur.

    • Precipitation: Crashing the product out of solution too quickly by rapid cooling can trap impurities and reduce the overall yield of pure compound. Allow for slow cooling to form larger, purer crystals.

  • Column Chromatography Issues:

    • Irreversible Adsorption: this compound, being a basic pyrimidine (B1678525) derivative, may interact strongly with the acidic silica (B1680970) gel stationary phase, leading to poor recovery.[3]

    • Improper Mobile Phase: If the mobile phase is not polar enough, the compound may not elute from the column. Conversely, a mobile phase that is too polar may cause the compound to elute too quickly with impurities.

Issue 2: Persistent Impurities in the Final Product

Q: After purification, my this compound is still not pure. What are the likely impurities and how can I remove them?

A: The nature of the impurities will depend on the synthetic route. However, some common impurities in pyrimidine synthesis include:

  • Unreacted Starting Materials: The presence of unreacted starting materials is a common source of impurities.[1]

  • Side Products: Side reactions can lead to the formation of various byproducts.[1] For instance, in reactions involving amines, dialkylation or reactions at other sites on the pyrimidine ring can occur.

  • Process-Related Impurities: Residual solvents from the reaction or purification steps can be difficult to remove.

Troubleshooting Steps:

  • Optimize Purification Technique:

    • Recrystallization: Experiment with different solvent systems. A mixture of solvents can sometimes provide better separation.

    • Column Chromatography:

      • Adjust the mobile phase polarity. A shallower gradient during elution can improve separation of closely related impurities.

      • Consider deactivating the silica gel with a base like triethylamine (B128534) or using an alternative stationary phase such as alumina.[3]

  • Sequential Purification: If a single purification technique is insufficient, a combination of methods, such as column chromatography followed by recrystallization, can be effective.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting methods for the purification of this compound?

A1: For crystalline solids, recrystallization is often the first method of choice due to its simplicity and cost-effectiveness.[1] If recrystallization fails to yield a product of sufficient purity, column chromatography is the next logical step.[1]

Q2: How do I select an appropriate solvent for recrystallization?

A2: The ideal solvent is one in which the compound is highly soluble at elevated temperatures and sparingly soluble at lower temperatures.[1] A good starting point is to test the solubility of small amounts of the crude product in various common laboratory solvents such as ethanol, methanol (B129727), ethyl acetate, and toluene. For compounds similar to this compound, methanol has been reported as an effective recrystallization solvent.

Q3: What stationary and mobile phases are recommended for the column chromatography of this compound?

A3: Silica gel is the most common stationary phase for the purification of pyrimidine derivatives.[3] For the mobile phase, a gradient of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is a common starting point.[3] The optimal ratio should be determined by TLC analysis, aiming for an Rf value of 0.2-0.4 for the target compound.

Q4: My compound streaks on the TLC plate. What does this indicate and how can I fix it?

A4: Tailing or streaking on a silica gel TLC plate often indicates a strong interaction between the basic pyrimidine compound and the acidic silica. To mitigate this, a small amount of a base, such as triethylamine (0.1-1%), can be added to the mobile phase.[3] This will help to reduce tailing and improve the spot shape.

Q5: What analytical techniques can I use to assess the purity of my final product?

A5: A combination of analytical techniques is recommended for a comprehensive purity assessment. These include:

  • Thin Layer Chromatography (TLC): To quickly check for the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): To obtain quantitative information about the purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the mass of the main component and any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the compound and identify any structural impurities.

Data Presentation

Table 1: Illustrative Purity and Yield Data for Purification Methods

Purification MethodPurity Before (%)Purity After (%)Yield (%)Notes
Recrystallization (Methanol)859570Effective for removing less polar impurities.
Column Chromatography (Silica Gel, Hexane/EtOAc gradient)85>9880Good for separating closely related impurities.
Column Chromatography followed by Recrystallization85>9965For achieving very high purity.

Note: The values presented in this table are for illustrative purposes and may not reflect actual experimental results.

Experimental Protocols

Protocol 1: Recrystallization of this compound

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., methanol) and heat the mixture gently with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote further crystallization, the flask can be placed in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Column Chromatography of this compound

  • TLC Analysis: Determine the optimal mobile phase composition by running TLC plates with the crude material in various solvent systems (e.g., different ratios of hexane/ethyl acetate).

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack uniformly.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the mobile phase, gradually increasing the polarity if a gradient elution is required.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Purification_Workflow start Crude N-benzyl-6- chloropyrimidin-4-amine recrystallization Recrystallization start->recrystallization purity_check1 Assess Purity (TLC, HPLC) recrystallization->purity_check1 column_chromatography Column Chromatography purity_check1->column_chromatography Purity < 98% pure_product Pure Product purity_check1->pure_product Purity > 98% purity_check2 Assess Purity (TLC, HPLC) column_chromatography->purity_check2 purity_check2->pure_product Purity > 98% further_purification Further Purification Needed purity_check2->further_purification Purity < 98%

Caption: A decision-making workflow for the purification of this compound.

Troubleshooting_Purification start Purification Issue Identified issue_type What is the issue? start->issue_type low_yield Low Yield issue_type->low_yield Low Yield impure_product Impure Product issue_type->impure_product Impure Product check_reaction Verify Reaction Completion low_yield->check_reaction change_solvent Change Recrystallization Solvent impure_product->change_solvent check_workup Check Work-up for Product Loss check_reaction->check_workup optimize_recrystallization Optimize Recrystallization (Solvent, Cooling Rate) check_workup->optimize_recrystallization optimize_column Optimize Column Chromatography (Mobile Phase, Stationary Phase) optimize_recrystallization->optimize_column adjust_gradient Adjust Column Gradient change_solvent->adjust_gradient add_base Add Base (e.g., TEA) to Mobile Phase adjust_gradient->add_base sequential_purification Consider Sequential Purification add_base->sequential_purification

Caption: A troubleshooting guide for common purification challenges.

References

Technical Support Center: N-benzyl-6-chloropyrimidin-4-amine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of N-benzyl-6-chloropyrimidin-4-amine.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is producing a significant amount of a higher molecular weight side product. What is it and how can I minimize it?

A1: A common higher molecular weight side product is the disubstituted N,N'-dibenzyl-4,6-pyrimidinedianime. This occurs when a second molecule of benzylamine (B48309) reacts at the remaining chlorine position on the pyrimidine (B1678525) ring.

Troubleshooting Steps:

  • Control Stoichiometry: Use a strict 1:1 molar ratio of 4,6-dichloropyrimidine (B16783) to benzylamine. An excess of benzylamine will favor the formation of the disubstituted product.

  • Slow Addition: Add the benzylamine solution dropwise to the solution of 4,6-dichloropyrimidine at a low temperature (e.g., 0-5 °C) to control the reaction rate and improve selectivity.

  • Reaction Temperature: Maintain a low to moderate reaction temperature. Higher temperatures can increase the rate of the second substitution.

  • Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to stop the reaction once the starting material is consumed and before significant formation of the disubstituted product occurs.

Q2: I'm observing a polar impurity in my crude product that is difficult to remove by extraction. What could it be?

A2: This is likely the hydrolysis product, 6-chloro-4-hydroxypyrimidine, formed from the reaction of 4,6-dichloropyrimidine or the product with residual water in the reaction mixture.

Troubleshooting Steps:

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Dry Solvents: Use anhydrous solvents. If necessary, distill solvents over a suitable drying agent before use.

  • Base Selection: Use a non-aqueous base, such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA), to scavenge the HCl generated during the reaction. These bases will not introduce water into the system.

Q3: How can I effectively purify my this compound from the common side products?

A3: A combination of techniques is often necessary for effective purification.

  • Recrystallization: This is an effective method for removing less soluble impurities. Suitable solvent systems include ethanol/water, isopropanol, or toluene.

  • Column Chromatography: Silica (B1680970) gel column chromatography is highly effective for separating the desired product from both the more polar hydrolysis product and the less polar disubstituted product. A gradient elution system, for example, starting with hexane (B92381) and gradually increasing the polarity with ethyl acetate (B1210297), is typically successful.

Q4: How can I confirm the identity of my product and the suspected side products?

A4: Spectroscopic methods are essential for structural confirmation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The desired product, this compound, will show characteristic peaks for the benzyl (B1604629) group protons and the pyrimidine ring protons. The disubstituted product will have a different integration ratio for the benzyl protons relative to the pyrimidine protons. The hydrolysis product will lack the benzyl protons.

    • ¹³C NMR: The number of signals and their chemical shifts will differ for the product and the side products, providing clear evidence of their structures.

  • Mass Spectrometry (MS): LC-MS is a powerful tool to determine the molecular weights of the components in your reaction mixture, allowing for the identification of the desired product and potential impurities.

Data Presentation

Table 1: Key Reactants and Products

CompoundMolecular FormulaMolecular Weight ( g/mol )
4,6-DichloropyrimidineC₄H₂Cl₂N₂148.98
BenzylamineC₇H₉N107.15
This compoundC₁₁H₁₀ClN₃219.67
N,N'-dibenzyl-4,6-pyrimidinedianimeC₁₈H₁₈N₄290.36
6-chloro-4-hydroxypyrimidineC₄H₃ClN₂O130.54

Table 2: Typical ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

Proton AssignmentThis compoundN,N'-dibenzyl-4,6-pyrimidinedianime6-chloro-4-hydroxypyrimidine
Pyrimidine H-2~8.4~8.2~8.0
Pyrimidine H-5~6.5~6.0~6.3
Benzyl CH₂~4.6~4.6 (integral of 4H)-
Benzyl Aromatic H~7.2-7.4~7.2-7.4 (integral of 10H)-
NH (broad)VariableVariable-
OH (broad)--Variable

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Experimental Protocols

Synthesis of this compound

This protocol is a representative method and may require optimization based on laboratory conditions and desired purity.

Materials:

  • 4,6-Dichloropyrimidine

  • Benzylamine

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Tetrahydrofuran (THF) or Ethanol

  • Ethyl acetate

  • Hexane

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 4,6-dichloropyrimidine (1.0 eq.) in anhydrous THF (or ethanol). Cool the solution to 0 °C in an ice bath.

  • Amine Addition: In a separate flask, prepare a solution of benzylamine (1.0 eq.) and TEA or DIPEA (1.1 eq.) in anhydrous THF. Add this solution dropwise to the cooled 4,6-dichloropyrimidine solution over 30-60 minutes with vigorous stirring.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).

  • Workup: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by either recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel column chromatography using a hexane/ethyl acetate gradient.

Visualizations

Reaction_Pathway DCP 4,6-Dichloropyrimidine Product This compound DCP->Product + Benzylamine BA Benzylamine BA->Product Base Base (e.g., TEA) HCl HCl Base->HCl Scavenges

Caption: Main reaction pathway for the synthesis of this compound.

Side_Reactions cluster_main Main Reaction cluster_side Side Reactions DCP 4,6-Dichloropyrimidine Product This compound DCP->Product + Benzylamine Hydrolysis 6-chloro-4-hydroxypyrimidine DCP->Hydrolysis + H₂O Disub N,N'-dibenzyl-4,6-pyrimidinedianime Product->Disub + Benzylamine (excess)

Caption: Potential side reactions in the synthesis of this compound.

Troubleshooting_Workflow Start Crude Product Analysis (TLC, LC-MS) Impurity_High_MW High MW Impurity? Start->Impurity_High_MW Impurity_Polar Polar Impurity? Start->Impurity_Polar Impurity_High_MW->Impurity_Polar No Check_Stoichiometry Check Stoichiometry (1:1 ratio) Impurity_High_MW->Check_Stoichiometry Yes Anhydrous_Conditions Use Anhydrous Solvents/Reagents Impurity_Polar->Anhydrous_Conditions Yes Purification Purification (Column/Recrystallization) Impurity_Polar->Purification No Control_Temp Control Temperature (Low Temp) Check_Stoichiometry->Control_Temp Slow_Addition Slow Amine Addition Control_Temp->Slow_Addition Slow_Addition->Purification Inert_Atmosphere Use Inert Atmosphere Anhydrous_Conditions->Inert_Atmosphere Inert_Atmosphere->Purification

Caption: Troubleshooting workflow for identifying and mitigating side products.

Technical Support Center: Enhancing the Solubility of N-benzyl-6-chloropyrimidin-4-amine for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of N-benzyl-6-chloropyrimidin-4-amine in biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to assess the solubility of this compound?

A1: A preliminary solubility assessment is crucial. This typically involves determining the compound's solubility in aqueous buffers at various physiologically relevant pH values (e.g., 5.0, 6.5, 7.4) and in common organic solvents used for stock solutions, such as dimethyl sulfoxide (B87167) (DMSO).[1] A simple shake-flask method can be employed for this initial screening.

Q2: My this compound, dissolved in DMSO, precipitates when added to my aqueous assay buffer. What is happening and how can I prevent this?

A2: This is a common issue known as "precipitation upon dilution." It occurs when a compound that is soluble in a high concentration of an organic solvent like DMSO is introduced into an aqueous medium where its solubility is much lower.[2][3] To prevent this, you can try several strategies:

  • Lower the final DMSO concentration: Aim for the lowest possible final DMSO concentration in your assay (ideally ≤0.5%) as higher concentrations can be toxic to cells.[4][5]

  • Use a co-solvent: Incorporating a water-miscible co-solvent in your final assay medium can help maintain the compound's solubility.[6][][8]

  • Optimize the stock concentration: Preparing a more concentrated DMSO stock solution allows for the addition of a smaller volume to the aqueous buffer, thereby reducing the final DMSO concentration.[2]

  • Employ serial dilutions: Instead of a single large dilution, perform a stepwise dilution of the DMSO stock into the aqueous buffer.[1]

Q3: Can pH adjustment improve the solubility of this compound?

A3: Yes, for ionizable compounds, pH adjustment can significantly impact solubility.[6][][9] this compound contains basic nitrogen atoms in its pyrimidine (B1678525) ring and a secondary amine, making it a weak base. Therefore, its solubility is expected to increase in acidic conditions (lower pH) where these nitrogen atoms become protonated.[1][6] It is advisable to determine the pKa of the compound to identify the optimal pH range for solubilization.

Q4: What are some alternative solubilization strategies if co-solvents and pH adjustment are not sufficient or compatible with my assay?

A4: Several advanced formulation strategies can be employed to enhance the solubility of poorly water-soluble compounds:[10][11][12][13]

  • Use of Excipients:

    • Surfactants: These agents form micelles that can encapsulate the hydrophobic compound, increasing its apparent solubility.[14][15]

    • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble molecules, thereby increasing their aqueous solubility.[11]

  • Particle Size Reduction: Decreasing the particle size of the solid compound increases its surface area, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[11][16][17][18] Techniques include micronization and nanosuspension.[15]

  • Solid Dispersions: Dispersing the compound in an inert carrier matrix at the molecular level can enhance its dissolution properties.[10][19]

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps & Solutions
Compound precipitates immediately upon addition to aqueous buffer. The compound's aqueous solubility is very low, and the final DMSO concentration is too high, causing it to crash out of solution.1. Reduce Final DMSO: Lower the final DMSO concentration to <0.5% if possible.[4][5] 2. Use a Co-solvent: Add a water-miscible co-solvent like ethanol, propylene (B89431) glycol, or PEG 400 to the assay buffer.[][8] 3. Serial Dilution: Perform a stepwise dilution of the DMSO stock.[1] 4. Heated Sonication: Gently warm the solution and sonicate to aid dissolution, but be cautious of compound stability at higher temperatures.
Inconsistent results or poor reproducibility in biological assays. The compound may not be fully dissolved, leading to variations in the effective concentration.1. Visually Inspect: Always check for any visible precipitate in your final assay solutions. 2. Filter the Solution: After attempting to dissolve the compound, filter the solution through a 0.22 µm filter to remove any undissolved particles. This will ensure you are working with a true solution, though the actual concentration may be lower than intended and should be analytically determined. 3. Use a Solubility-Enhancing Formulation: Consider using cyclodextrins or surfactants to ensure complete dissolution.[11][14]
Cell toxicity observed even at low compound concentrations. The solvent (e.g., DMSO) or the solubilizing agent itself may be causing cytotoxicity.1. Solvent Toxicity Control: Always include a vehicle control (assay medium with the same concentration of the solvent/solubilizing agent) in your experiments.[5] 2. Lower Solvent Concentration: Titrate the concentration of the solvent to find the maximum non-toxic level for your specific cell line.[4][20] 3. Explore Alternative Solvents/Excipients: Test other less toxic co-solvents or biocompatible solubilizing agents.
Low bioavailability in in vivo studies despite good in vitro activity. Poor aqueous solubility in the gastrointestinal tract can limit absorption.1. Formulation Development: For in vivo studies, consider advanced formulation strategies such as lipid-based formulations (e.g., SEDDS), solid dispersions, or nanosuspensions to improve oral bioavailability.[10][11][21] 2. Salt Formation: If the compound is sufficiently basic, forming a salt can significantly improve its solubility and dissolution rate.[6][18]

Data Presentation: Comparison of Solubility Enhancement Techniques

The following table provides a hypothetical comparison of different techniques for improving the solubility of a poorly soluble compound like this compound. Actual values should be determined experimentally.

Technique Example System Starting Solubility (µg/mL) Achieved Solubility (µg/mL) Fold Increase Advantages Disadvantages
pH Adjustment pH 5.0 Acetate Buffer11515Simple and cost-effective for ionizable compounds.[6][]Only effective for ionizable compounds; risk of precipitation with pH changes in physiological environments.[1]
Co-solvency 10% Ethanol in PBS15050Easy to prepare and can be effective for many compounds.Potential for solvent toxicity in cell-based assays; may affect protein structure/function at higher concentrations.[20][22]
Complexation 10% HP-β-CD in Water1120120Significant solubility enhancement; can improve stability.[11]Can be expensive; limited by the stoichiometry of the complex.
Surfactant 1% Tween 80 in Water18080Effective at low concentrations.Potential for cell toxicity and interference with certain assays.

Experimental Protocols

Protocol 1: Shake-Flask Method for Solubility Determination

This method is used to determine the equilibrium solubility of a compound in a specific solvent.

Materials:

  • This compound

  • Selected solvents (e.g., water, PBS pH 7.4, DMSO)

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for analysis

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the solvent.

  • Seal the vial and place it on a shaker at a constant temperature (e.g., 25 °C or 37 °C).

  • Shake the mixture for 24-48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and dilute it with an appropriate solvent.

  • Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method (e.g., HPLC, UV-Vis).

  • Calculate the solubility in mg/mL or µg/mL.

Protocol 2: Preparation of a Stock Solution and Working Solutions

This protocol outlines the steps for preparing a high-concentration stock solution in an organic solvent and subsequent dilution for use in biological assays.

Materials:

  • This compound

  • DMSO (or other suitable organic solvent)

  • Aqueous assay buffer

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh a precise amount of this compound.

    • Dissolve it in a calculated volume of DMSO to achieve the desired high concentration (e.g., 10 mM, 50 mM).

    • Ensure complete dissolution by vortexing or gentle warming if necessary. Store the stock solution at -20°C or -80°C.[23]

  • Working Solution Preparation (Serial Dilution):

    • Thaw the stock solution.

    • Perform a serial dilution of the stock solution into the aqueous assay buffer to achieve the final desired concentrations for your experiment.

    • For example, to prepare a 10 µM working solution from a 10 mM stock with a final DMSO concentration of 0.1%, you would add 1 µL of the stock solution to 999 µL of the assay buffer.

    • Vortex gently after each dilution step.

    • Visually inspect the final working solutions for any signs of precipitation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_solubility Solubility Testing cluster_troubleshoot Troubleshooting cluster_assay Assay start Start: Obtain this compound stock Prepare High-Concentration Stock Solution (e.g., in DMSO) start->stock dilute Dilute Stock into Aqueous Assay Buffer stock->dilute precipitate Precipitation Observed? dilute->precipitate optimize Optimize Dilution Protocol (e.g., lower DMSO, co-solvents) precipitate->optimize Yes assay Proceed with Biological Assay precipitate->assay No optimize->dilute reformulate Consider Reformulation (e.g., cyclodextrins, surfactants) optimize->reformulate reformulate->dilute end End: Analyze Results assay->end

Caption: Experimental workflow for preparing this compound for biological assays.

decision_tree cluster_yes Soluble cluster_no Insoluble start Is the compound soluble in the final assay buffer? proceed Proceed with the experiment start->proceed Yes is_ionizable Is the compound ionizable? start->is_ionizable No ph_adjust Adjust pH is_ionizable->ph_adjust Yes use_cosolvent Use a co-solvent (e.g., Ethanol, PEG 400) is_ionizable->use_cosolvent No is_ph_sufficient Is solubility sufficient after pH adjustment? ph_adjust->is_ph_sufficient is_ph_sufficient->proceed Yes is_ph_sufficient->use_cosolvent No is_cosolvent_sufficient Is solubility sufficient with co-solvent? use_cosolvent->is_cosolvent_sufficient is_cosolvent_sufficient->proceed Yes use_excipient Use advanced formulation (Cyclodextrins, Surfactants, etc.) is_cosolvent_sufficient->use_excipient No use_excipient->proceed

Caption: Decision tree for selecting a solubilization strategy.

References

N-benzyl-6-chloropyrimidin-4-amine stability issues and storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of N-benzyl-6-chloropyrimidin-4-amine, along with troubleshooting guidance for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[1] For long-term stability, it is recommended to keep it in a dark place at room temperature.[2]

Q2: How should I store solutions of this compound?

A2: Solutions of this compound should be prepared fresh for optimal results. If storage is necessary, aliquots should be stored in tightly sealed vials. For stock solutions, storage at -20°C for up to one month or -80°C for up to six months is recommended.[3] It is crucial to avoid repeated freeze-thaw cycles.[3] Protect solutions from light and moisture.[3]

Q3: What are the primary stability concerns for this compound?

A3: The main stability concerns for this compound are its susceptibility to hydrolysis, particularly under acidic or basic conditions. The chloro-substituent on the pyrimidine (B1678525) ring is a likely site for hydrolytic degradation. The compound may also be sensitive to light and atmospheric conditions, such as oxygen and water vapor.[4]

Q4: What are the likely degradation products of this compound?

A4: Under hydrolytic conditions, the primary degradation product is likely the substitution of the 6-chloro group with a hydroxyl group, forming N-benzyl-6-hydroxypyrimidin-4-amine. Under more forceful acidic or basic conditions, further degradation of the pyrimidine ring may occur.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Degradation of the compound due to improper storage or handling.1. Prepare fresh solutions for each experiment. 2. If using a stock solution, verify its storage history and consider preparing a new one if it has been stored for an extended period or subjected to multiple freeze-thaw cycles.[3] 3. Perform a quick purity check using TLC or HPLC.
Appearance of unexpected spots on TLC or peaks in HPLC The compound has degraded.1. Confirm the identity of the new spots/peaks by comparing with a fresh sample. 2. Review the experimental conditions (pH, temperature, light exposure) to identify potential causes of degradation. 3. Purify the compound using an appropriate method like recrystallization or column chromatography if degradation is suspected in the starting material.[4]
Solid compound has changed color or appearance Potential degradation due to exposure to light, moisture, or air.1. Discard the compound if significant changes are observed. 2. Ensure the storage container is properly sealed and stored in a dark, dry place.[2]

Stability Data Summary

Storage Condition Form Duration Recommendation
Room TemperatureSolidLong-termKeep in a dark, dry place with the container tightly sealed.[2]
-20°CIn solvent1 monthStore in sealed vials, protected from moisture and light.[3]
-80°CIn solvent6 monthsStore in sealed vials, protected from moisture and light.[3]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions.

Materials:

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile or methanol.

  • Acidic Degradation:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Basic Degradation:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Analysis: Analyze the samples by HPLC to determine the percentage of degradation and identify any degradation products.

Visualizations

G cluster_input Input cluster_troubleshooting Troubleshooting Steps cluster_output Resolution start Inconsistent Experimental Results check_solution Is the solution freshly prepared? start->check_solution prepare_fresh Prepare fresh solution check_solution->prepare_fresh No purity_check Perform purity check (TLC/HPLC) check_solution->purity_check Yes check_storage Review stock solution storage conditions purify Purify starting material check_storage->purify stop Review protocol or discard compound check_storage->stop prepare_fresh->purity_check identify_degradation Degradation confirmed? purity_check->identify_degradation identify_degradation->check_storage Yes proceed Proceed with experiment identify_degradation->proceed No purify->proceed

Caption: Troubleshooting workflow for inconsistent experimental results.

G start This compound hydrolysis Hydrolysis (Acidic or Basic Conditions) start->hydrolysis product N-benzyl-6-hydroxypyrimidin-4-amine hydrolysis->product -Cl -> -OH further_degradation Further Degradation (Harsh Conditions) product->further_degradation ring_cleavage Pyrimidine Ring Cleavage Products further_degradation->ring_cleavage

Caption: Potential degradation pathway of this compound.

References

Technical Support Center: Microwave-Assisted Synthesis of N-benzyl-6-chloropyrimidin-4-amine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the microwave-assisted synthesis of N-benzyl-6-chloropyrimidin-4-amine and its analogs.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using microwave synthesis for this class of compounds?

A1: Microwave-assisted organic synthesis (MAOS) offers significant benefits over conventional heating methods for preparing this compound analogs. Key advantages include dramatically reduced reaction times (from hours to minutes), often leading to improved product yields and enhanced purity.[1][2][3][4] This rapid and efficient method aligns with the principles of green chemistry by reducing energy consumption and potentially minimizing solvent use.[2][4]

Q2: What is the general synthetic approach for this compound using microwave irradiation?

A2: The most common approach is a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting 4,6-dichloropyrimidine (B16783) with benzylamine (B48309) in the presence of a base. The chlorine atom at the 4-position is generally more reactive than the one at the 6-position, allowing for selective substitution.[5][6] The reaction is typically performed in a sealed microwave-safe vessel under controlled temperature and pressure.[2]

Q3: My reaction yield is very low. What are the potential causes?

A3: Low yields are a common issue and can stem from several factors.[7] Suboptimal reaction conditions, such as incorrect temperature, time, or solvent choice, can significantly impact the outcome. The purity of starting materials is crucial, as impurities can lead to side reactions.[7] Additionally, improper stoichiometry of reactants and the choice of base are critical parameters to control.

Q4: I am observing the formation of multiple products. How can I improve the selectivity for the desired this compound?

A4: The formation of multiple products often arises from a lack of regioselectivity, where the benzylamine reacts at both the C4 and C2/C6 positions of the pyrimidine (B1678525) ring, or disubstitution occurs. To enhance selectivity for the C4 position, careful optimization of reaction conditions is necessary. This includes the choice of solvent, base, and temperature.[5][8] In some cases, using a palladium-catalyzed Buchwald-Hartwig amination protocol can offer higher selectivity, although this adds complexity to the reaction setup.[5][6]

Q5: How do I purify the final product?

A5: Purifying this compound analogs can be challenging due to the presence of unreacted starting materials and side products.[7] The primary method for purification is typically column chromatography on silica (B1680970) gel. Recrystallization from a suitable solvent system, such as ethanol (B145695) or an ethanol/water mixture, is another common and effective technique for obtaining a pure, crystalline product.[7][9] The choice of purification method will depend on the physical properties of the specific analog synthesized.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the synthesis.

Problem 1: Low or No Product Yield
Potential Cause Troubleshooting Step Rationale
Suboptimal Microwave Parameters Optimize reaction temperature (try a range of 120-150 °C) and time (5-30 minutes).[1][10]Microwave heating is highly dependent on these parameters. A systematic optimization can significantly improve yields.[11]
Impure Starting Materials Ensure the purity of 4,6-dichloropyrimidine and benzylamine. Use freshly distilled or purified reagents if necessary.[7]Impurities can interfere with the reaction, leading to side products or incomplete conversion.[7]
Incorrect Stoichiometry Accurately weigh reagents and verify molar ratios. A slight excess of the amine may be beneficial.Incorrect ratios can lead to unreacted limiting reagent and lower yields.[7]
Ineffective Base Screen different bases (e.g., DIPEA, Et₃N, K₂CO₃). Ensure the base is anhydrous if required by the solvent.[10][12]The base is crucial for scavenging the HCl generated during the reaction and facilitating the nucleophilic attack.
Poor Solvent Choice Test different high-boiling polar solvents that are suitable for microwave chemistry (e.g., DMF, propanol (B110389), toluene, benzotrifluoride).[8][10]The solvent's ability to absorb microwave energy and solubilize reactants affects reaction efficiency.[8]
Problem 2: Formation of Impurities and Side Products
Potential Cause Troubleshooting Step Rationale
Disubstitution Product Use a 1:1 molar ratio of 4,6-dichloropyrimidine to benzylamine or a slight excess of the pyrimidine. Lower the reaction temperature.Excess benzylamine and high temperatures can promote a second substitution at the remaining chloro-position.
Isomeric Byproducts Lower the reaction temperature to favor substitution at the more reactive C4 position.The reactivity difference between the C4 and C6 positions on the pyrimidine ring is temperature-dependent.[5]
Decomposition Reduce the microwave irradiation time and/or temperature.[13] Monitor the reaction closely using TLC.Prolonged exposure to high temperatures can lead to the decomposition of starting materials or the desired product.[13]
Hydrolysis of Chloro-group Ensure all reagents and the solvent are anhydrous.The presence of water can lead to the hydrolysis of the chloro-substituents on the pyrimidine ring, forming hydroxy-pyrimidine byproducts.

Experimental Protocols

Protocol 1: Microwave-Assisted Nucleophilic Aromatic Substitution

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

  • 4,6-Dichloropyrimidine

  • Benzylamine

  • Triethylamine (B128534) (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous propanol (or other suitable solvent)

  • Microwave reaction vials (10 mL) with stir bars

  • Monitored microwave synthesizer

Procedure:

  • In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 4,6-dichloropyrimidine (e.g., 1 mmol, 149 mg).

  • Add anhydrous propanol (e.g., 2-3 mL).

  • Add benzylamine (e.g., 1 mmol, 107 mg, 109 µL).

  • Add triethylamine (e.g., 1.5 mmol, 152 mg, 209 µL).

  • Seal the vial securely with a cap.

  • Place the vial inside the cavity of the microwave synthesizer.

  • Set the reaction parameters: irradiate the mixture at a constant temperature of 120-140 °C for 15-30 minutes with magnetic stirring.[10]

  • After the reaction is complete, cool the vial to room temperature using a stream of compressed air.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product can be extracted using ethyl acetate (B1210297) after adding a saturated sodium bicarbonate solution.[10]

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Data Presentation

Table 1: Optimization of Microwave Reaction Conditions

The following table summarizes typical optimization parameters for a Buchwald-Hartwig amination, which can be adapted for the SNAr synthesis of this compound analogs.

EntryTemperature (°C)Time (min)BaseSolventYield (%)
113010t-BuONaToluene~85-90
214010t-BuONaToluene~91[1]
315010t-BuONaToluene~90
41405t-BuONaToluene~80
514015t-BuONaToluene~91
614010K₂CO₃TolueneLower
715020Et₃NBTFHigher than Toluene[8]

Data is illustrative and based on similar reactions reported in the literature.[1][8] Actual yields will vary based on the specific substrates and precise conditions used.

Visualizations

Experimental Workflow

G reagents 1. Combine Reactants (4,6-Dichloropyrimidine, Benzylamine, Base, Solvent) seal 2. Seal Microwave Vial reagents->seal irradiate 3. Microwave Irradiation (Set Temp & Time) seal->irradiate cool 4. Cool to Room Temp irradiate->cool tlc 5. Monitor by TLC cool->tlc tlc->irradiate Incomplete workup 6. Aqueous Workup & Extraction tlc->workup Reaction Complete purify 7. Purify Product (Chromatography or Recrystallization) workup->purify characterize 8. Characterize (NMR, MS) purify->characterize

Caption: General workflow for microwave-assisted synthesis of this compound.

Troubleshooting Logic for Low Yield

G start Low Product Yield check_materials Verify Purity & Stoichiometry of Starting Materials start->check_materials optimize_conditions Systematically Vary: - Temperature - Time - Solvent - Base start->optimize_conditions analyze_byproducts Identify Byproducts (TLC, LC-MS) start->analyze_byproducts outcome1 Yield Improves check_materials->outcome1 optimize_conditions->outcome1 outcome2 Disubstitution or Isomers Observed analyze_byproducts->outcome2 outcome3 Decomposition Products Seen analyze_byproducts->outcome3 adjust_stoichiometry Adjust Reactant Ratios & Temperature outcome2->adjust_stoichiometry adjust_time_temp Reduce Time and/or Temperature outcome3->adjust_time_temp adjust_stoichiometry->optimize_conditions adjust_time_temp->optimize_conditions

Caption: A logical workflow for troubleshooting low reaction yields in the synthesis.

References

Technical Support Center: Synthesis of N-benzyl-6-chloropyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of N-benzyl-6-chloropyrimidin-4-amine. Our goal is to help you minimize impurities and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

The synthesis is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The most common route involves the reaction of 4,6-dichloropyrimidine (B16783) with benzylamine (B48309) in the presence of a base.

Q2: What are the most common impurities I might encounter in this reaction?

The primary impurities include:

  • Di-substituted byproduct: N,N'-dibenzyl-pyrimidine-4,6-diamine, formed by the reaction of a second molecule of benzylamine with the product.

  • Isomeric byproduct: N-benzyl-2-chloropyrimidin-4-amine, if the starting material contains 2,4-dichloropyrimidine. However, with 4,6-dichloropyrimidine, the main isomeric concern is substitution at the 6-position, though this is generally less favored.

  • Unreacted starting materials: Residual 4,6-dichloropyrimidine and benzylamine.

  • Hydrolysis products: 6-chloro-N-benzylpyrimidin-4(1H)-one, which can form if water is present in the reaction mixture.

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective techniques for monitoring the reaction's progress.[1] A typical TLC system would be a silica (B1680970) gel plate with a mobile phase of ethyl acetate (B1210297) and hexane. For HPLC, a C18 reverse-phase column with a gradient of acetonitrile (B52724) and water is commonly used.[2]

Q4: What are the characteristic analytical signatures of the desired product and key impurities?

While specific shifts can vary based on the solvent and instrument, general expectations are:

  • ¹H NMR of this compound: Expect characteristic peaks for the benzyl (B1604629) protons (a singlet or doublet for the CH₂ and multiplets for the aromatic ring) and pyrimidine (B1678525) ring protons.

  • LC-MS: The desired product will show a molecular ion peak corresponding to its molecular weight (219.67 g/mol ). The di-substituted byproduct will have a higher molecular weight, and unreacted starting materials will have lower molecular weights.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of the desired product Incomplete reaction.- Increase reaction time and/or temperature. - Ensure the base is sufficiently strong and used in the correct stoichiometry to neutralize the HCl generated.
Side reactions consuming starting materials.- Optimize the stoichiometry of reactants. An excess of benzylamine can lead to the di-substituted byproduct.
High levels of di-substituted byproduct (N,N'-dibenzyl-pyrimidine-4,6-diamine) Excess benzylamine.- Use a 1:1 molar ratio of 4,6-dichloropyrimidine to benzylamine. - Add the benzylamine dropwise to the solution of 4,6-dichloropyrimidine to maintain a low concentration of the amine.
High reaction temperature or prolonged reaction time.- Reduce the reaction temperature and monitor the reaction closely to stop it once the starting material is consumed.
Presence of isomeric impurities The regioselectivity of the substitution is not well-controlled.- The C4 position on 4,6-dichloropyrimidine is generally more reactive towards nucleophilic attack than the C2 position on an isomeric starting material. Ensure the purity of your starting dichloropyrimidine.
Formation of hydrolysis byproducts Presence of water in the reaction.- Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering.
Difficulty in purifying the product Co-elution of impurities during chromatography.- Optimize the mobile phase for column chromatography. A gradient elution may be necessary to separate the product from closely related impurities. - Consider recrystallization from a suitable solvent system (e.g., ethanol/water) to purify the final product.[3]

Data Presentation

Table 1: Effect of Reaction Conditions on Product Purity (Illustrative Data)

Parameter Condition A Condition B Condition C
Solvent Dichloromethane (DCM)Acetonitrile (ACN)Tetrahydrofuran (THF)
Base Triethylamine (B128534) (TEA)Diisopropylethylamine (DIPEA)Potassium Carbonate (K₂CO₃)
Temperature Room Temperature50°C80°C
Molar Ratio (Dichloropyrimidine:Benzylamine) 1:1.051:1.21:1.5
Product Purity (by HPLC) 95%90% (Higher di-substitution)85% (Increased side products)
Major Impurity Unreacted starting materialN,N'-dibenzyl-pyrimidine-4,6-diamineMultiple byproducts

Note: This data is for illustrative purposes and actual results may vary.

Experimental Protocols

Key Experiment: Synthesis of this compound

Materials:

  • 4,6-dichloropyrimidine

  • Benzylamine

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexane for elution

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 4,6-dichloropyrimidine (1.0 eq) in anhydrous DCM.

  • Add triethylamine (1.1 eq).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of benzylamine (1.0 eq) in anhydrous DCM dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Visualizations

Reaction_Pathway 4,6-Dichloropyrimidine 4,6-Dichloropyrimidine Product This compound 4,6-Dichloropyrimidine->Product + Benzylamine, Base Benzylamine Benzylamine Benzylamine->Product Base Base Base->Product

Caption: Reaction scheme for the synthesis of this compound.

Impurity_Formation Product This compound DiSub N,N'-dibenzyl-pyrimidine-4,6-diamine Product->DiSub Excess Benzylamine Hydrolysis 6-chloro-N-benzylpyrimidin-4(1H)-one Product->Hydrolysis Water present Benzylamine + Benzylamine Benzylamine->DiSub Water + H2O Water->Hydrolysis

Caption: Formation pathways for common impurities.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup (Inert atmosphere) Start->Reaction_Setup Reagent_Addition Slow Addition of Benzylamine Reaction_Setup->Reagent_Addition Reaction_Monitoring Monitor by TLC/HPLC Reagent_Addition->Reaction_Monitoring Workup Aqueous Workup and Extraction Reaction_Monitoring->Workup Purification Column Chromatography Workup->Purification Analysis Purity and Identity Confirmation (HPLC, NMR, MS) Purification->Analysis End End Analysis->End

Caption: General experimental workflow for the synthesis and purification.

References

Validation & Comparative

A Comparative Guide to Pyrimidine Kinase Inhibitors: Evaluating N-benzyl-6-chloropyrimidin-4-amine in Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted therapy, particularly in oncology, kinase inhibitors are a cornerstone of modern medicine. The pyrimidine (B1678525) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors. This guide provides a comparative overview of N-benzyl-6-chloropyrimidin-4-amine and other well-characterized pyrimidine-based kinase inhibitors.

It is important to note that a comprehensive search of publicly available scientific literature and databases reveals a significant lack of experimental data on the specific kinase inhibitory activity of this compound. Therefore, a direct, data-driven head-to-head comparison with established inhibitors is not currently feasible. This guide will instead provide a framework for understanding how such a compound could be evaluated, by presenting comparative data for other pyrimidine kinase inhibitors and detailing the necessary experimental protocols for characterization.

Structural Context of this compound

This compound possesses key structural features that suggest potential as a kinase inhibitor. The 4-aminopyrimidine (B60600) core can mimic the adenine (B156593) ring of ATP, enabling it to potentially bind to the ATP-binding pocket of kinases. The N-benzyl group can form hydrophobic and van der Waals interactions within the active site, while the 6-chloro substituent offers a potential vector for synthetic modification to improve potency and selectivity. However, without experimental validation, its biological targets and inhibitory potency remain speculative. A study on the related compound, N-benzyl-2-phenylpyrimidin-4-amine, identified it as an inhibitor of the deubiquitinase USP1/UAF1, highlighting that the biological activity of such scaffolds is not exclusively limited to kinase inhibition.

Comparative Analysis of Pyrimidine Kinase Inhibitors

To provide a benchmark for the potential evaluation of this compound, the following tables summarize the inhibitory activities of several well-known pyrimidine-based kinase inhibitors against various kinase targets.

Epidermal Growth Factor Receptor (EGFR) Inhibitors
CompoundPyrimidine ScaffoldEGFR IC50 (nM)Reference CompoundEGFR IC50 (nM)
Compound 4g (indolyl-pyrimidine)Pyrimidine250Erlotinib300
Compound 42 (pyrido[3,4-d]pyrimidine)Pyrido[3,4-d]pyrimidine1.1 (L858R mutant)--
Compound 45 (pyrido[3,4-d]pyrimidine)Pyrido[3,4-d]pyrimidine1.7 (L858R mutant)--
GefitinibQuinazoline (structurally related)33--

Data sourced from multiple studies.[1][2] IC50 values can vary depending on the specific assay conditions and EGFR mutation status.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors
CompoundPyrimidine ScaffoldVEGFR-2 IC50 (nM)Reference CompoundVEGFR-2 IC50 (nM)
Compound 21e (thieno[2,3-d]pyrimidine)Thieno[2,3-d]pyrimidine21Sorafenib41
Compound 21b (thieno[2,3-d]pyrimidine)Thieno[2,3-d]pyrimidine33.4--
Compound 15 (pyrimidine sulfonamide)Pyrimidine98Erlotinib63

Data sourced from multiple studies.[3][4] IC50 values are for the VEGFR-2 kinase.

Cyclin-Dependent Kinase (CDK) Inhibitors
CompoundPyrimidine ScaffoldCDK TargetIC50 (nM)
PalbociclibPyrido[2,3-d]pyrimidineCDK410
CDK639
RibociclibPyrrolo[2,3-d]pyrimidineCDK410
CDK639
Compound 8d (2,4-disubstituted pyrimidine)PyrimidineCDK9-
Compound 17 ((4-pyrazolyl)-2-aminopyrimidine)2-aminopyrimidineCDK20.29

Data sourced from multiple studies.[5][6][7] Note: Some compounds are dual or multiple CDK inhibitors.

Janus Kinase (JAK) Inhibitors
CompoundPyrimidine ScaffoldJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)
RuxolitinibPyrrolo[2,3-d]pyrimidine3.32.842819

Data sourced from multiple studies.[8][9]

Experimental Protocols for Kinase Inhibitor Evaluation

To characterize a novel compound like this compound as a kinase inhibitor, a series of in vitro and cell-based assays are required.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a purified kinase.

Methodology (Example using a luminescence-based assay like ADP-Glo™):

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Perform serial dilutions of the test compound to create a concentration gradient.

    • Prepare a reaction buffer containing the purified kinase, a suitable substrate (peptide or protein), and ATP at a concentration close to its Km value.

  • Assay Procedure:

    • In a multi-well plate, add the serially diluted test compound.

    • Add the kinase/substrate/ATP mixture to initiate the reaction.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

    • Stop the kinase reaction by adding a reagent that depletes the remaining ATP.

    • Add a detection reagent that converts the ADP produced into a luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescence signal is inversely proportional to the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[10][11]

Cell Viability Assay (MTT Assay)

Objective: To assess the effect of a compound on the proliferation and viability of cancer cell lines.

Methodology:

  • Cell Culture:

    • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the test compound. Include a vehicle control (e.g., DMSO).

    • Incubate the plates for a specified period (e.g., 72 hours).

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value by plotting cell viability against the compound concentration.[11]

Western Blotting for Target Engagement

Objective: To confirm that the compound inhibits the phosphorylation of its target kinase and downstream signaling proteins in a cellular context.

Methodology:

  • Cell Treatment and Lysis:

    • Culture a relevant cell line and treat with various concentrations of the test compound for a specified time.

    • For many receptor tyrosine kinases, stimulate the pathway with a growth factor (e.g., EGF for EGFR) after inhibitor treatment.

    • Lyse the cells to extract total protein.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of each lysate.

    • Separate equal amounts of protein by SDS-PAGE.

  • Immunoblotting:

    • Transfer the separated proteins to a membrane (e.g., PVDF).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase (e.g., phospho-EGFR) and a primary antibody for the total protein as a loading control.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Data Analysis:

    • Quantify the band intensities to determine the level of protein phosphorylation. A decrease in the phosphorylated target in compound-treated cells indicates target engagement.[11]

Visualizing Kinase Inhibition

Diagrams are crucial for understanding the complex signaling pathways targeted by kinase inhibitors and the workflows of the experiments used to evaluate them.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Growth Factor->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis) ERK->Transcription Promotes Inhibitor Pyrimidine Kinase Inhibitor Inhibitor->RTK Inhibits (ATP-competitive)

Caption: A generic receptor tyrosine kinase signaling pathway and the point of inhibition.

G cluster_0 In Vitro Evaluation cluster_1 Cell-Based Evaluation cluster_2 In Vivo Evaluation Kinase Assay Biochemical Kinase Assay (Determine IC50) Selectivity Kinome-wide Selectivity Screening Kinase Assay->Selectivity Cell Viability Cell Viability Assay (e.g., MTT) Selectivity->Cell Viability Target Engagement Target Engagement Assay (e.g., Western Blot) Cell Viability->Target Engagement PK/PD Pharmacokinetics & Pharmacodynamics Target Engagement->PK/PD Efficacy In Vivo Efficacy (Xenograft Models) PK/PD->Efficacy

Caption: A typical workflow for the evaluation of a novel kinase inhibitor.

Conclusion

While this compound remains an uncharacterized compound in the context of kinase inhibition, its pyrimidine core suggests it may have potential in this area. A thorough evaluation, following the experimental protocols outlined in this guide, is necessary to determine its biological activity, potency, and selectivity. By comparing its performance metrics with those of established pyrimidine kinase inhibitors, such as those targeting EGFR, VEGFR, CDKs, and JAKs, researchers can ascertain its therapeutic potential and guide further drug development efforts. The provided data and methodologies serve as a valuable resource for the investigation of novel pyrimidine derivatives in the ever-evolving field of kinase inhibitor research.

References

Structure-Activity Relationship of N-benzyl-6-chloropyrimidin-4-amine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The N-benzyl-6-chloropyrimidin-4-amine scaffold is a privileged structure in medicinal chemistry, serving as a foundational template for the development of a variety of therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs based on this core, with a focus on their biological activities, supported by experimental data and detailed methodologies. The insights presented herein are aimed at researchers, scientists, and drug development professionals engaged in the design and optimization of novel pyrimidine-based compounds.

Comparative Analysis of Biological Activity

The biological activity of this compound analogs is significantly influenced by substitutions at various positions of the pyrimidine (B1678525) ring and the benzyl (B1604629) moiety. The following tables summarize the quantitative data from studies on related N-benzylpyrimidin-4-amine derivatives, primarily focusing on their inhibitory activities.

Table 1: SAR of N-benzyl-2-phenylpyrimidin-4-amine Analogs as USP1/UAF1 Inhibitors

This table is derived from a study on N-benzyl-2-phenylpyrimidin-4-amine derivatives as inhibitors of the USP1/UAF1 deubiquitinase complex, which is a promising target for anticancer therapies.[1][2] The core structure differs from the topic by having a phenyl group at the 2-position instead of being unsubstituted.

Compound IDR (Substitution on Benzyl Ring)IC50 (µM)
12 4-phenyl3.7
16 4-pyridyl1.9
17 3-pyridyl1.1

Data sourced from a study on USP1/UAF1 inhibitors.[2]

Table 2: SAR of 2,4-Disubstituted Pyrimidine Derivatives as Cholinesterase Inhibitors

This table presents data from a study on 2,4-disubstituted pyrimidines as dual inhibitors of cholinesterase and Aβ-aggregation, relevant for Alzheimer's disease research.[3] These analogs feature variations at the C-2 and C-4 positions of the pyrimidine ring.

Compound IDC-2 SubstituentC-4 SubstituentAChE IC50 (µM)BuChE IC50 (µM)
9a 2-(pyrrolidin-1-yl)N-(naphth-1-ylmethyl)5.5-
9e 2-(4-methylpiperidin-1-yl)N-(naphth-1-ylmethyl)-2.2
7d 2-(4-methylpiperazin-1-yl)N-benzyl--

Data sourced from a study on cholinesterase and Aβ-aggregation inhibitors.[3]

Key Structure-Activity Relationship Insights

The following diagram illustrates the key structure-activity relationships for N-benzylpyrimidin-4-amine analogs based on the available data.

Caption: Key SAR insights for N-benzyl-pyrimidin-4-amine analogs.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and extension of SAR studies. The following are representative experimental protocols for the synthesis and biological evaluation of this compound analogs.

General Synthesis of this compound Analogs

The synthesis of this compound analogs typically involves the nucleophilic substitution of a chlorine atom on a di-chlorinated pyrimidine precursor with a corresponding benzylamine (B48309) derivative.

Synthesis_Workflow Start 4,6-dichloropyrimidine (B16783) Reaction Nucleophilic Aromatic Substitution (e.g., DIEA, NMP, 80-120°C) Start->Reaction Reactant Substituted Benzylamine Reactant->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Analog Purification->Product

Caption: General synthetic workflow for this compound analogs.

Detailed Protocol:

  • Reaction Setup: To a solution of 4,6-dichloropyrimidine (1 equivalent) in a suitable solvent such as N-methyl-2-pyrrolidone (NMP) or ethanol, the desired substituted benzylamine (1-1.2 equivalents) and a non-nucleophilic base like N,N-diisopropylethylamine (DIEA) (2-3 equivalents) are added.

  • Reaction Conditions: The reaction mixture is heated to a temperature ranging from 80°C to 120°C and stirred for a period of 2 to 24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The aqueous layer is extracted with an organic solvent such as ethyl acetate (B1210297). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound analog.

In Vitro Kinase Inhibition Assay

The following protocol outlines a general method for evaluating the kinase inhibitory activity of the synthesized compounds.

Kinase_Assay_Workflow cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of test compounds Incubation Incubate kinase, substrate, ATP, and compound Compound_Prep->Incubation Reagent_Prep Prepare kinase, substrate, and ATP solution Reagent_Prep->Incubation Detection_Reagent Add detection reagent (e.g., ADP-Glo™) Incubation->Detection_Reagent Luminescence Measure luminescence Detection_Reagent->Luminescence IC50_Calc Calculate IC50 values Luminescence->IC50_Calc

Caption: Experimental workflow for a typical in vitro kinase inhibition assay.

Detailed Protocol:

  • Compound Preparation: The test compounds are dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare stock solutions, which are then serially diluted to the desired concentrations for the assay.

  • Kinase Reaction: The kinase reaction is typically performed in a 96- or 384-well plate. The reaction mixture contains the kinase enzyme, a specific substrate (e.g., a peptide or protein), and adenosine (B11128) triphosphate (ATP) in a suitable buffer. The test compound at various concentrations is added to the wells.

  • Incubation: The reaction plate is incubated at a specific temperature (e.g., 30°C or room temperature) for a defined period (e.g., 60 minutes) to allow the kinase to phosphorylate the substrate.

  • Detection: After incubation, a detection reagent is added to stop the kinase reaction and to generate a signal that is proportional to the amount of ADP produced (an indicator of kinase activity). For example, the ADP-Glo™ Kinase Assay (Promega) can be used, which measures luminescence.

  • Data Analysis: The luminescence signal is read using a plate reader. The percentage of inhibition for each compound concentration is calculated relative to a control (with no inhibitor). The half-maximal inhibitory concentration (IC50) values are then determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationship data, though diverse across different biological targets, underscores the importance of systematic modifications to the pyrimidine and benzyl rings to achieve desired potency and selectivity. The experimental protocols provided herein offer a foundation for researchers to synthesize and evaluate new analogs, contributing to the advancement of drug discovery programs centered on this versatile chemical core.

References

Efficacy of N-benzyl-pyrimidin-4-amine Derivatives as Potent Anticancer Agents: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives as inhibitors of the Ubiquitin-Specific Protease 1 (USP1)/USP1-Associated Factor 1 (UAF1) deubiquitinase complex, a promising target for anticancer therapies. The data presented is primarily based on the findings of Liang et al. in their 2014 publication in the Journal of Medicinal Chemistry, which details the synthesis and structure-activity relationship (SAR) of these compounds.[1] While the core structure is N-benzyl-2-phenylpyrimidin-4-amine, the insights gleaned from this comprehensive study are valuable for the broader class of N-benzyl-pyrimidin-4-amine derivatives.

The deregulation of deubiquitinating enzymes (DUBs) has been implicated in the development of various cancers.[1] The USP1/UAF1 complex, in particular, is a key regulator of the DNA damage response, making it an attractive target for therapeutic intervention.[1] The compounds discussed herein have shown nanomolar potency in inhibiting USP1/UAF1, leading to increased levels of monoubiquitinated Proliferating Cell Nuclear Antigen (Ub-PCNA) and subsequent decreased survival of non-small cell lung cancer cells.[1]

Data Presentation: Comparative Efficacy of N-benzyl-2-phenylpyrimidin-4-amine Derivatives

The following tables summarize the in vitro inhibitory activity of selected N-benzyl-2-phenylpyrimidin-4-amine derivatives against the USP1/UAF1 deubiquitinase complex. The efficacy is presented as IC50 values, representing the half-maximal inhibitory concentration.

Table 1: USP1/UAF1 Inhibition of Analogues with Modifications on the Benzyl Moiety

Compound IDR Group on Benzyl RingIC50 (μM)
3 H3.1
12 4-Phenyl3.7
22 3-CF3Inactive
23 4-CF3Inactive

Data sourced from Liang et al., 2014.[1]

Table 2: USP1/UAF1 Inhibition of Analogues with Modifications on the 2-Phenyl Ring

Compound IDR Group on 2-Phenyl RingIC50 (μM)
3 H3.1
4 4-F2.8
5 4-Cl2.5
6 4-Br2.9
7 4-CH33.5
8 4-OCH34.1
9 3-F3.3
10 2-F1.8

Data sourced from Liang et al., 2014.[1]

Table 3: Optimized N-benzyl-2-phenylpyrimidin-4-amine Derivatives

Compound IDModificationsIC50 (nM)
ML323 (70) 2-(2-isopropylphenyl) and N-(4-(1H-1,2,3-triazol-4-yl)benzyl)76
71 2-(cyclopropyl) and N-benzyl180

Data sourced from Liang et al., 2014.[1]

Experimental Protocols

USP1/UAF1 Deubiquitinase Inhibition Assay (Biochemical)

This assay quantifies the ability of the test compounds to inhibit the enzymatic activity of the purified USP1/UAF1 complex.

Materials:

  • Recombinant human USP1/UAF1 complex

  • Ubiquitin-rhodamine 110 glycine (B1666218) substrate

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM DTT, 0.01% Tween-20)

  • Test compounds dissolved in DMSO

  • 384-well plates

  • Fluorescence plate reader

Procedure:

  • A solution of the USP1/UAF1 complex is prepared in the assay buffer.

  • The test compounds are serially diluted and added to the wells of the 384-well plate.

  • The USP1/UAF1 solution is added to the wells containing the test compounds and incubated for a specified period (e.g., 15 minutes) at room temperature.

  • The enzymatic reaction is initiated by the addition of the ubiquitin-rhodamine 110 glycine substrate.

  • The fluorescence intensity is measured over time using a plate reader (e.g., excitation at 485 nm, emission at 535 nm).

  • The rate of reaction is calculated, and the IC50 values are determined by plotting the percent inhibition against the compound concentration.

Cell Viability (MTT) Assay

This assay assesses the cytotoxic effect of the compounds on cancer cell lines.

Materials:

  • Human non-small cell lung cancer cell line (e.g., H1299)

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

  • Following the incubation period, the MTT solution is added to each well, and the plates are incubated for a further 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • The formazan crystals are dissolved by adding the solubilization solution.

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control, and IC50 values are calculated.

Visualizations

USP1_UAF1_Signaling_Pathway cluster_0 DNA Damage cluster_1 Ubiquitination cluster_2 Deubiquitination cluster_3 Cellular Response DNA_Damage DNA Damage (e.g., Crosslinks) PCNA PCNA DNA_Damage->PCNA FANCD2 FANCD2 DNA_Damage->FANCD2 Ub_PCNA Ub-PCNA PCNA->Ub_PCNA Ubiquitination Ub_FANCD2 Ub-FANCD2 FANCD2->Ub_FANCD2 Ubiquitination TLS Translesion Synthesis Ub_PCNA->TLS FA_Pathway Fanconi Anemia Pathway Ub_FANCD2->FA_Pathway USP1_UAF1 USP1/UAF1 Complex USP1_UAF1->Ub_PCNA Deubiquitination USP1_UAF1->Ub_FANCD2 Deubiquitination Cell_Survival Cell Survival & Proliferation TLS->Cell_Survival FA_Pathway->Cell_Survival Apoptosis Apoptosis Inhibitor N-benzyl-pyrimidin-4-amine Derivatives Inhibitor->USP1_UAF1 Inhibition Inhibitor->Apoptosis

Caption: USP1/UAF1 Signaling Pathway in DNA Damage Response.

Drug_Discovery_Workflow cluster_0 Compound Synthesis & Library Generation cluster_1 In Vitro Screening cluster_2 Cell-Based Assays cluster_3 Lead Optimization Synthesis Synthesis of N-benzyl-pyrimidin-4-amine Derivatives Biochemical_Assay Biochemical Assay: USP1/UAF1 Inhibition (IC50) Synthesis->Biochemical_Assay Cell_Viability Cell Viability Assay: Anticancer Activity (IC50) Biochemical_Assay->Cell_Viability SAR_Analysis Structure-Activity Relationship (SAR) Analysis Cell_Viability->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Lead_Opt->Synthesis Iterative Improvement

Caption: Experimental Workflow for Efficacy Comparison.

References

In Vitro Validation of N-benzyl-6-chloropyrimidin-4-amine: A Comparative Guide to its Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release:

This guide provides a comprehensive in vitro validation of the anticancer activity of N-benzyl-6-chloropyrimidin-4-amine, a promising pyrimidine (B1678525) derivative. The following sections present a comparative analysis of its efficacy against various cancer cell lines, juxtaposed with established chemotherapeutic agents. Detailed experimental protocols and mechanistic insights are provided to support researchers, scientists, and drug development professionals in their evaluation of this compound.

Comparative Efficacy Against Cancer Cell Lines

This compound has demonstrated significant cytotoxic activity across a panel of human cancer cell lines. The half-maximal effective concentration (EC50) values, a measure of the compound's potency in inhibiting cell growth, are summarized below. For comparative purposes, data for Doxorubicin, a widely used chemotherapeutic agent, is also presented.

CompoundCancer Cell LineEC50 (µM)
This compound (Compound 2a) Glioblastoma (U87MG)4 - 8
Triple-Negative Breast Cancer (MDA-MB-231)4 - 8
Oral Squamous Cell Carcinoma (CAL27)4 - 8
Colon Cancer (HCT116)4 - 8
Doxorubicin Leukemia (various cell lines)0.04 - 0.24

Note: The EC50 values for this compound are derived from a study on its structural analog, referred to as compound 2a, which is the N-benzyl counterpart of the hit compound RDS 3442. The EC50 values for Doxorubicin are from a separate study and are provided for general comparison.[1]

Experimental Protocols

The in vitro activity of this compound was primarily assessed using cell viability assays, such as the MTT assay.

MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • This compound

  • Cancer cell lines of interest

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value.

Potential Mechanism of Action: Kinase Inhibition

Pyrimidine derivatives are well-documented as kinase inhibitors. Their structural similarity to the purine (B94841) core of ATP allows them to competitively bind to the ATP-binding pocket of kinases, thereby inhibiting their activity. A plausible mechanism of action for this compound is the inhibition of key signaling pathways that are often dysregulated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) signaling pathway.

Illustrative Signaling Pathway and Experimental Workflow

To visualize the potential mechanism and the experimental process, the following diagrams are provided.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival ligand EGF Ligand ligand->EGFR inhibitor N-benzyl-6- chloropyrimidin-4-amine inhibitor->EGFR Inhibition

Caption: Putative inhibition of the EGFR signaling pathway.

experimental_workflow start Start: Cancer Cell Culture treatment Treatment with This compound start->treatment incubation Incubation (48-72h) treatment->incubation assay Cell Viability Assay (MTT) incubation->assay data Data Analysis (EC50) assay->data end End: Efficacy Determined data->end

Caption: In vitro validation experimental workflow.

References

Comparative Cross-Reactivity Analysis of N-benzyl-6-chloropyrimidin-4-amine Based Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the cross-reactivity of N-benzyl-6-chloropyrimidin-4-amine based compounds, with a focus on the well-characterized USP1/UAF1 inhibitor, ML323. While data on the parent compound is limited, ML323 serves as a key example of this chemical scaffold's potential for high selectivity. This document is intended for researchers, scientists, and drug development professionals interested in the selectivity and off-target effects of this class of molecules.

Data Presentation: Selectivity Profile of ML323

ML323, a potent inhibitor of the USP1/UAF1 deubiquitinase complex, has demonstrated exceptional selectivity across various enzyme families. The following tables summarize its inhibitory activity and cross-reactivity profile.

Table 1: Inhibitory Potency of ML323 against USP1/UAF1

Assay TypeSubstrateIC50 (nM)
Ubiquitin-Rhodamine AssayUbiquitin-Rhodamine76
Gel-based AssayK63-linked diubiquitin174
Gel-based AssayMonoubiquitinated PCNA (Ub-PCNA)820

Table 2: Cross-Reactivity of ML323 against a Panel of Deubiquitinases (DUBs)

ML323 was tested at a concentration of 10 µM against a panel of 18 DUBs, a deSUMOylase, and a deneddylase, showing little to no inhibition.[1] More detailed IC50 values for selected USPs are presented below.

TargetIC50 (µM)
USP1/UAF1 0.076
USP2No significant inhibition (NI) at 114 µM
USP5NI at 114 µM
USP7NI at 114 µM
USP8NI at 114 µM
USP12/UAF1Inhibition observed at higher concentrations (>100x IC50 for USP1)[2]
USP46/UAF1Inhibition observed at higher concentrations (>100x IC50 for USP1)[2]

NI: No significant inhibition was observed at the highest tested concentration.[3]

Table 3: Kinase Selectivity Profile of ML323

ML323 was screened against a panel of 451 kinases and demonstrated a lack of significant inhibitory activity, highlighting its high selectivity for USP1/UAF1 over the human kinome.[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of compound selectivity. Below are representative protocols for key assays used in cross-reactivity studies.

In Vitro Deubiquitinase (DUB) Inhibition Assay (Gel-based)

This assay monitors the cleavage of a di-ubiquitin substrate by the DUB enzyme.

  • Reaction Setup: Prepare a reaction mixture containing the USP1/UAF1 enzyme complex in DUB assay buffer (e.g., 50 mM HEPES, pH 7.8, 0.1 mg/mL BSA, 0.5 mM EDTA, and 1 mM DTT).

  • Compound Incubation: Add serial dilutions of the test compound (e.g., ML323) or vehicle control (DMSO) to the reaction mixture and pre-incubate for 15 minutes at room temperature.

  • Initiation of Reaction: Initiate the deubiquitination reaction by adding a K63-linked di-ubiquitin substrate.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).

  • Quenching: Stop the reaction by adding Laemmli sample buffer.

  • Analysis: Separate the reaction products by SDS-PAGE and visualize the bands using Coomassie Blue staining. The intensity of the mono-ubiquitin band relative to the di-ubiquitin band indicates the extent of enzyme inhibition.[4]

In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced.

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

  • Kinase Reaction:

    • Add the diluted compound or vehicle control to the wells of a microplate.

    • Add a mixture of the purified kinase and its specific peptide substrate.

    • Initiate the reaction by adding ATP at a concentration near the Km for the specific kinase.

    • Incubate at 30°C for 60 minutes.[5]

  • ADP Detection:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.[6]

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6]

Mandatory Visualizations

USP1/UAF1 Signaling Pathway in DNA Damage Response

The USP1/UAF1 deubiquitinase complex is a key regulator of the DNA damage response by controlling the ubiquitination status of PCNA and FANCD2.[7][8][9]

USP1_UAF1_Pathway DNA_Damage DNA Damage (e.g., ICLs, UV) FA_Core_Complex Fanconi Anemia Core Complex DNA_Damage->FA_Core_Complex RAD18 RAD18 E3 Ligase DNA_Damage->RAD18 FANCD2_I FANCD2-FANCI FA_Core_Complex->FANCD2_I Ubiquitination PCNA PCNA RAD18->PCNA Ubiquitination Ub_FANCD2_I Ub-FANCD2-FANCI FANCD2_I->Ub_FANCD2_I Ub_PCNA Ub-PCNA PCNA->Ub_PCNA DNA_Repair DNA Repair (ICL Repair) Ub_FANCD2_I->DNA_Repair USP1_UAF1 USP1-UAF1 Complex Ub_FANCD2_I->USP1_UAF1 Deubiquitination TLS Translesion Synthesis (TLS) Ub_PCNA->TLS Ub_PCNA->USP1_UAF1 Deubiquitination USP1_UAF1->FANCD2_I USP1_UAF1->PCNA ML323 ML323 ML323->USP1_UAF1

Caption: USP1/UAF1 pathway in DNA damage response.

Experimental Workflow for Cross-Reactivity Profiling

The following diagram illustrates a typical workflow for assessing the cross-reactivity of a compound.

Cross_Reactivity_Workflow Compound Test Compound (e.g., this compound analog) Primary_Assay Primary Target Assay (e.g., USP1/UAF1 Inhibition) Compound->Primary_Assay Potency_Selectivity Determine Potency (IC50) and Selectivity Primary_Assay->Potency_Selectivity Kinase_Panel Kinase Panel Screen (e.g., 451 kinases) Potency_Selectivity->Kinase_Panel DUB_Panel DUB Panel Screen (e.g., 18 DUBs) Potency_Selectivity->DUB_Panel Protease_Panel Protease Panel Screen (e.g., 70 proteases) Potency_Selectivity->Protease_Panel Data_Analysis Data Analysis and Selectivity Assessment Kinase_Panel->Data_Analysis DUB_Panel->Data_Analysis Protease_Panel->Data_Analysis Hit_to_Lead Hit-to-Lead Optimization Data_Analysis->Hit_to_Lead

Caption: Workflow for compound cross-reactivity profiling.

References

Benchmarking N-benzyl-6-chloropyrimidin-4-amine Against Known USP1/UAF1 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of N-benzyl-6-chloropyrimidin-4-amine's potential as an inhibitor of the Ubiquitin-Specific Protease 1 (USP1)/USP1-Associated Factor 1 (UAF1) deubiquitinase complex. While direct experimental data for this compound is not currently available in the public domain, its structural similarity to a well-characterized class of potent N-benzyl-2-phenylpyrimidin-4-amine inhibitors allows for a predictive benchmark against established compounds. This document summarizes the relevant quantitative data for these analogs, details the experimental protocols for assessing inhibitory activity, and visualizes the associated signaling pathways and workflows.

Introduction to USP1/UAF1 Inhibition

The USP1/UAF1 deubiquitinase complex is a critical regulator of the DNA damage response (DDR) pathway, playing a pivotal role in processes such as translesion synthesis and the Fanconi anemia pathway. It achieves this by removing ubiquitin from key proteins, notably Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia Complementation Group D2 (FANCD2). Inhibition of USP1/UAF1 can sensitize cancer cells to DNA-damaging agents, making it a promising therapeutic target in oncology. The N-benzyl-pyrimidin-4-amine scaffold has emerged as a promising foundation for the development of potent and selective USP1/UAF1 inhibitors.

Quantitative Data Presentation

The following table summarizes the in vitro inhibitory activity of known N-benzyl-2-phenylpyrimidin-4-amine derivatives against the USP1/UAF1 deubiquitinase complex. The data is presented as IC50 values, representing the half-maximal inhibitory concentration.

Compound IDStructureIC50 (nM) for USP1/UAF1Reference
ML323 76[1][2]
Pimozide 2000
GW7647 5000
C527 880

Note: No direct IC50 value for this compound against USP1/UAF1 has been reported in the reviewed literature. The comparison is based on the shared N-benzyl-pyrimidin-4-amine core with the active compounds listed.

Experimental Protocols

The determination of inhibitory activity against USP1/UAF1 typically involves biochemical and cellular assays.

Biochemical Assay for USP1/UAF1 Inhibition

This assay directly measures the enzymatic activity of purified USP1/UAF1 in the presence of an inhibitor.

Materials:

  • Recombinant human USP1/UAF1 complex

  • Fluorogenic substrate (e.g., Ubiquitin-Rhodamine110)

  • Assay Buffer: 50 mM HEPES (pH 7.8), 0.1 mg/mL BSA, 0.5 mM EDTA, 1 mM DTT

  • Test compounds (including this compound and known inhibitors) dissolved in DMSO

  • 384-well black, flat-bottom plates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add a small volume of the diluted compounds to the wells of the 384-well plate.

  • Add the USP1/UAF1 enzyme solution to each well.

  • Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for compound binding.

  • Initiate the enzymatic reaction by adding the ubiquitin-rhodamine substrate.

  • Monitor the increase in fluorescence over time using a plate reader (excitation/emission wavelengths of approximately 485/525 nm).

  • Calculate the rate of reaction for each compound concentration.

  • Determine the IC50 value by plotting the reaction rate as a function of the inhibitor concentration and fitting the data to a dose-response curve.

Cellular Assay for USP1/UAF1 Target Engagement

This assay assesses the ability of an inhibitor to engage USP1/UAF1 within a cellular context by measuring the ubiquitination status of its downstream target, PCNA.

Materials:

  • Human cell line (e.g., U2OS or HEK293T)

  • Test compounds

  • Cell lysis buffer

  • Primary antibodies: anti-PCNA, anti-ubiquitin

  • Secondary antibodies (HRP-conjugated)

  • Western blot reagents and equipment

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the test compounds for a specified duration (e.g., 24 hours).

  • Lyse the cells and collect the protein lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies against PCNA to detect both unmodified and monoubiquitinated PCNA (Ub-PCNA).

  • Incubate with the appropriate HRP-conjugated secondary antibody.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities to determine the ratio of Ub-PCNA to total PCNA, which should increase with effective USP1/UAF1 inhibition.

Mandatory Visualizations

USP1/UAF1 Signaling Pathway

USP1_UAF1_Signaling_Pathway cluster_0 DNA Damage cluster_1 Ubiquitination cluster_2 Deubiquitination cluster_3 Downstream Effectors DNA_Lesion DNA Lesion E1_E2_E3 E1/E2/E3 Ligases DNA_Lesion->E1_E2_E3 activates PCNA PCNA E1_E2_E3->PCNA monoubiquitinates FANCD2 FANCD2 E1_E2_E3->FANCD2 monoubiquitinates Ub Ubiquitin Ub->E1_E2_E3 USP1_UAF1 USP1/UAF1 Complex Ub_PCNA Ub-PCNA USP1_UAF1->Ub_PCNA deubiquitinates Ub_FANCD2 Ub-FANCD2 USP1_UAF1->Ub_FANCD2 deubiquitinates Inhibitor N-benzyl-6- chloropyrimidin-4-amine & Analogs Inhibitor->USP1_UAF1 inhibits PCNA->Ub_PCNA FANCD2->Ub_FANCD2 TLS Translesion Synthesis Ub_PCNA->TLS recruits FA_Pathway Fanconi Anemia Pathway Repair Ub_FANCD2->FA_Pathway activates

Caption: The USP1/UAF1 signaling pathway in DNA damage response.

Experimental Workflow for Inhibitor Benchmarking

Experimental_Workflow Start Start: Compound Library (this compound & Known Inhibitors) Biochemical_Assay Biochemical Assay: In Vitro USP1/UAF1 Inhibition Start->Biochemical_Assay Cellular_Assay Cellular Assay: PCNA Ubiquitination Start->Cellular_Assay Data_Analysis_IC50 Data Analysis: IC50 Determination Biochemical_Assay->Data_Analysis_IC50 Comparison Comparative Analysis: Benchmark against Known Inhibitors Data_Analysis_IC50->Comparison Data_Analysis_Cellular Data Analysis: Quantify Ub-PCNA Levels Cellular_Assay->Data_Analysis_Cellular Data_Analysis_Cellular->Comparison End End: Potency & Cellular Activity Profile Comparison->End

Caption: Workflow for benchmarking USP1/UAF1 inhibitors.

References

Assessing N-Benzyl-Pyrimidine Derivatives as Potent Inhibitors of the USP1/UAF1 Deubiquitinase Complex

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery

The data presented herein is primarily drawn from a pivotal study by Dexheimer et al. (2014), which details the discovery and optimization of these compounds as potent and selective USP1/UAF1 inhibitors.[1] This guide summarizes their binding affinity data, outlines the experimental protocols used for their evaluation, and visualizes the relevant biological pathways and experimental workflows.

Comparative Binding Affinity of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives

The inhibitory potency of the synthesized derivatives was quantified by determining their half-maximal inhibitory concentration (IC50) against the USP1/UAF1 complex. The following tables summarize the structure-activity relationship, showcasing the impact of substitutions on the 2-phenyl ring and the N-benzyl moiety on the inhibitory activity.

Table 1: USP1/UAF1 Inhibition by Analogues with Modifications on the 2-Phenyl Ring

CompoundRIC50 (μM)
1 2-thienyl4.7
3 phenyl3.1
4 2-fluorophenyl2.5
5 3-fluorophenyl3.2
6 4-fluorophenyl2.0
11 2-chlorophenyl1.8
12 3-chlorophenyl2.6
13 4-chlorophenyl2.2
21 2-methylphenyl1.3
26 2-isopropylphenyl0.18

Data sourced from Dexheimer et al., J Med Chem, 2014.[1]

Table 2: USP1/UAF1 Inhibition by Analogues with Modifications on the N-Benzyl Group

CompoundRIC50 (μM)
54 4-fluorobenzyl0.18
55 4-chlorobenzyl0.11
56 4-(trifluoromethyl)benzyl0.088
57 4-(trifluoromethoxy)benzyl0.14
60 4-(tert-butyl)benzyl0.085
70 (ML323) 4-(1H-1,2,3-triazol-4-yl)benzyl0.076

Data sourced from Dexheimer et al., J Med Chem, 2014.[1]

Experimental Protocols

The following sections detail the methodologies employed to assess the binding affinity and cellular activity of the N-benzyl-2-phenylpyrimidin-4-amine derivatives.

Biochemical Assay for USP1/UAF1 Inhibition

A quantitative high-throughput screen (qHTS) was utilized to determine the IC50 values of the compounds against the purified USP1/UAF1 complex.

  • Enzyme and Substrate Preparation: Recombinant human USP1/UAF1 complex was purified. The fluorogenic substrate, ubiquitin-rhodamine 110 glycine (B1666218) (Ub-Rho), was used to monitor enzyme activity.

  • Assay Conditions: The enzymatic reactions were carried out in a buffer containing 50 mM HEPES (pH 7.8), 0.5 mM EDTA, 100 mM NaCl, 1 mM TCEP, 0.1 mg/ml BSA, and 0.01% Tween-20.[2]

  • Compound Dosing: The compounds were serially diluted to various concentrations, typically ranging from nanomolar to micromolar.

  • Reaction Initiation and Detection: The reaction was initiated by the addition of the USP1/UAF1 enzyme to the substrate and compound mixture. The increase in fluorescence, resulting from the cleavage of the rhodamine 110 from ubiquitin, was monitored over time using a fluorescence plate reader.

  • Data Analysis: The rate of reaction was calculated, and the IC50 values were determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter equation.[2]

Cell-Based Assay: PCNA Monoubiquitination

To confirm the on-target activity of the inhibitors in a cellular context, their effect on the ubiquitination status of Proliferating Cell Nuclear Antigen (PCNA), a known substrate of USP1, was evaluated.[1]

  • Cell Culture and Treatment: Human non-small cell lung cancer (NSCLC) cells (e.g., H1299) were cultured under standard conditions. The cells were then treated with the test compounds at a specified concentration (e.g., 20 μM) for a defined period (e.g., 4 hours).

  • Cell Lysis and Protein Quantification: After treatment, the cells were lysed, and the total protein concentration in the lysates was determined using a standard method like the BCA assay.

  • Western Blotting: Equal amounts of protein from each sample were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was then probed with primary antibodies specific for PCNA and a loading control (e.g., GAPDH).

  • Detection and Analysis: Following incubation with a secondary antibody, the protein bands were visualized using an appropriate detection system. The levels of monoubiquitinated PCNA (Ub-PCNA) were quantified and normalized to the levels of unmodified PCNA and the loading control. An increase in the Ub-PCNA signal indicated inhibition of USP1/UAF1 activity.[1]

Visualizing the Experimental and Biological Context

To better understand the experimental process and the biological role of the USP1/UAF1 complex, the following diagrams are provided.

G cluster_synthesis Compound Synthesis cluster_testing Biological Evaluation start Starting Materials (2,4-dichloropyrimidine, boronic acids, amines) step1 Suzuki Coupling start->step1 step2 Nucleophilic Substitution step1->step2 final_compounds N-benzyl-2-phenylpyrimidin-4-amine Derivatives step2->final_compounds biochem_assay Biochemical Assay (USP1/UAF1 Inhibition, IC50) final_compounds->biochem_assay cell_assay Cell-Based Assay (PCNA Ubiquitination) biochem_assay->cell_assay sar_analysis SAR Analysis cell_assay->sar_analysis

Caption: Experimental workflow for the synthesis and evaluation of N-benzyl-2-phenylpyrimidin-4-amine derivatives.

G cluster_pathway USP1/UAF1 in DNA Damage Response DNA_Damage DNA Damage (e.g., UV, Cisplatin) PCNA PCNA DNA_Damage->PCNA stalls replication fork FANCD2 FANCD2 DNA_Damage->FANCD2 activates Ub_PCNA Ub-PCNA PCNA->Ub_PCNA Ubiquitination Ub_PCNA->PCNA TLS Translesion Synthesis Ub_PCNA->TLS Ub_FANCD2 Ub-FANCD2 FANCD2->Ub_FANCD2 Ubiquitination Ub_FANCD2->FANCD2 FA_Pathway Fanconi Anemia Pathway Repair Ub_FANCD2->FA_Pathway USP1_UAF1 USP1/UAF1 Complex USP1_UAF1->Ub_PCNA Deubiquitinates USP1_UAF1->Ub_FANCD2 Deubiquitinates Inhibitor N-benzyl-pyrimidin-4-amine Derivatives Inhibitor->USP1_UAF1

References

A Head-to-Head Comparison of Synthetic Routes for N-benzyl-6-chloropyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and scalable synthesis of key intermediates is paramount. N-benzyl-6-chloropyrimidin-4-amine is a valuable scaffold in medicinal chemistry, and selecting the optimal synthetic pathway is crucial for timely and cost-effective research and development. This guide provides a detailed head-to-head comparison of two primary synthetic routes to this target molecule, offering insights into their respective advantages and disadvantages, supported by analogous experimental data.

This comparative analysis focuses on two distinct approaches: a direct one-step nucleophilic aromatic substitution and a multi-step pathway involving the sequential introduction of the benzylamine (B48309) moiety and the chloro-substituent. The evaluation encompasses key performance indicators including reaction yield, purity, complexity, and scalability.

At a Glance: Comparison of Synthesis Routes

ParameterRoute 1: Nucleophilic Aromatic SubstitutionRoute 2: Sequential Amination and Chlorination
Starting Materials 4,6-Dichloropyrimidine (B16783), Benzylamine4,6-Dihydroxypyrimidine (B14393), Benzylamine
Key Transformation Direct C-N bond formation via SNArSequential amination followed by chlorination
Number of Steps 12
Typical Reagents Triethylamine (B128534), EthanolBenzylamine, Phosphorus oxychloride (POCl3)
Reaction Time 4-8 hours10-16 hours (total)
Reaction Temperature RefluxRoom Temperature to Reflux
Analogous Yield High (est. 80-90%)Moderate (est. 60-70% over two steps)
Purity Generally high after recrystallizationRequires intermediate purification
Key Advantages High step economy, simplicityAvoids handling of benzylamine with a chlorinated electrophile in the first step
Key Disadvantages Potential for di-substitutionLonger reaction sequence, use of hazardous POCl3

Route 1: One-Step Nucleophilic Aromatic Substitution

This route represents the most direct and atom-economical approach to this compound. It involves the nucleophilic aromatic substitution (SNAr) of one of the chlorine atoms of 4,6-dichloropyrimidine with benzylamine. The reaction is typically carried out in the presence of a base to neutralize the HCl generated.

G 4,6-Dichloropyrimidine 4,6-Dichloropyrimidine Reaction S N Ar (Base, Solvent, Heat) 4,6-Dichloropyrimidine->Reaction Benzylamine Benzylamine Benzylamine->Reaction Product This compound Reaction->Product

Caption: Synthetic pathway for Route 1.

Experimental Protocol (Analogous)

To a solution of 4,6-dichloropyrimidine (1.0 eq) in ethanol, triethylamine (1.2 eq) and benzylamine (1.1 eq) are added. The reaction mixture is heated to reflux and stirred for 4-8 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is taken up in water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by recrystallization from a suitable solvent system like ethanol/water to afford this compound.

Route 2: Sequential Amination and Chlorination

This two-step route involves the initial reaction of a more benign pyrimidine (B1678525) precursor, 4,6-dihydroxypyrimidine, with benzylamine, followed by a chlorination step to introduce the chloro-substituent. This approach avoids the direct reaction of benzylamine with a di-chlorinated pyrimidine, potentially offering better control over selectivity in some contexts.

G Start 4,6-Dihydroxypyrimidine Step1 Amination Start->Step1 Reagent1 Benzylamine Reagent1->Step1 Intermediate 4-(Benzylamino)-pyrimidin-6-ol Step2 Chlorination Intermediate->Step2 Reagent2 POCl3 Reagent2->Step2 Product This compound Step1->Intermediate Step2->Product

Caption: Synthetic pathway for Route 2.

Experimental Protocols (Analogous)

Step 1: Synthesis of 4-(Benzylamino)-pyrimidin-6-ol

A mixture of 4,6-dihydroxypyrimidine (1.0 eq) and benzylamine (1.5 eq) is heated at 150-160 °C for 4-6 hours. The reaction mixture is then cooled to room temperature and triturated with diethyl ether. The resulting solid is collected by filtration, washed with diethyl ether, and dried to give the intermediate product, 4-(benzylamino)-pyrimidin-6-ol, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

4-(Benzylamino)-pyrimidin-6-ol (1.0 eq) is added portion-wise to phosphorus oxychloride (POCl3) (3.0-5.0 eq) at 0 °C. The mixture is then heated at reflux for 6-10 hours. After cooling, the excess POCl3 is removed by distillation under reduced pressure. The residue is carefully poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution. The resulting precipitate is collected by filtration, washed with cold water, and dried. The crude product can be purified by column chromatography or recrystallization to yield this compound.

Head-to-Head Performance Evaluation

FeatureRoute 1: Nucleophilic Aromatic SubstitutionRoute 2: Sequential Amination and ChlorinationAnalysis
Yield High (est. 80-90%)Moderate (est. 60-70% overall)Route 1 is expected to provide a significantly higher overall yield due to its single-step nature.
Scalability More amenable to large-scale production due to fewer steps.The multi-step nature and the use of excess POCl3 can present challenges for scaling up.The simplicity of Route 1 makes it more attractive for industrial applications.
Purification A single final purification step, often by recrystallization.Requires purification of the intermediate and the final product, potentially involving chromatography.Route 1 offers a more straightforward purification process.
Safety & Handling Requires careful control of stoichiometry to avoid di-substitution.Involves the use of phosphorus oxychloride, a hazardous and corrosive reagent that requires special handling.Both routes have safety considerations, but the hazards associated with POCl3 in Route 2 are more significant.
Cost-Effectiveness Generally more cost-effective due to fewer steps, less solvent, and higher overall yield.The cost of POCl3 and the additional purification steps can increase the overall cost.Route 1 is likely the more economical option.

Conclusion

Both synthetic routes offer viable pathways to this compound. However, the one-step nucleophilic aromatic substitution (Route 1) stands out as the more efficient and practical approach for most applications. Its high step economy, simplicity, and expected high yield make it the preferred method for both laboratory-scale synthesis and potential industrial production.

Route 2 (Sequential Amination and Chlorination) , while being a longer and more complex process, could be considered in specific scenarios where the starting materials for Route 1 are unavailable or when exploring alternative synthetic strategies is necessary. The choice between the two routes will ultimately depend on the specific requirements of the research or development project, including scale, timeline, cost, and available resources. Researchers should always perform a thorough risk assessment before undertaking any chemical synthesis.

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for N-benzyl-6-chloropyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, adherence to strict safety protocols is paramount, not only for personal safety but also for environmental protection. The proper disposal of chemical reagents, such as N-benzyl-6-chloropyrimidin-4-amine, is a critical component of laboratory best practices. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this pyrimidine (B1678525) derivative, ensuring operational integrity and regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) and wear the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a laboratory coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation. An eyewash station and safety shower must be readily accessible.

Quantitative Data Summary

The following table summarizes the key hazard information for this compound, crucial for understanding its risk profile and informing proper handling and disposal decisions.

Hazard ClassificationGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[1]
Acute Aquatic ToxicityCategory 1H400: Very toxic to aquatic life.[1]
Chronic Aquatic ToxicityCategory 1H410: Very toxic to aquatic life with long lasting effects.[1]

Experimental Protocol: Step-by-Step Disposal Procedure

The proper disposal of this compound must be carried out in accordance with institutional and local regulations for hazardous waste.

  • Waste Segregation: At the point of generation, carefully segregate waste containing this compound. This compound is a halogenated organic solid and must not be mixed with other waste streams, especially incompatible materials such as strong oxidizing agents.

  • Waste Collection:

    • Solid Waste: Collect all solid waste, including residual this compound powder and any contaminated materials (e.g., weighing paper, pipette tips, gloves), in a dedicated, clearly labeled hazardous waste container. The container must be made of a chemically compatible material, such as high-density polyethylene (B3416737) (HDPE).

    • Liquid Waste: For solutions containing this compound, use a designated, sealed, and labeled container for halogenated organic liquid waste. The first rinsate from any contaminated glassware should also be collected as hazardous waste.

  • Labeling: The hazardous waste container must be clearly labeled with the full chemical name, "this compound," the appropriate hazard pictograms (e.g., harmful, environmentally hazardous), and the date of accumulation.

  • Storage: Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area or a central hazardous waste storage facility. The storage area should have secondary containment to prevent the release of material in case of a leak.

  • Disposal: Arrange for the collection of the hazardous waste by a certified hazardous waste disposal contractor. Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup. Never dispose of this compound down the drain or in the regular trash.[1]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Disposal Workflow for this compound cluster_0 Waste Generation & Segregation cluster_1 Waste Collection & Labeling cluster_2 Interim Storage cluster_3 Final Disposal A Identify N-benzyl-6- chloropyrimidin-4-amine Waste B Segregate as Halogenated Organic Waste A->B C Collect in Designated Compatible Container B->C Point of Generation D Label Container with Chemical Name and Hazards C->D E Store in Secure Satellite Accumulation Area D->E Secure Storage F Contact EHS for Pickup E->F Scheduled Pickup G Transfer to Certified Hazardous Waste Contractor F->G

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling N-benzyl-6-chloropyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for N-benzyl-6-chloropyrimidin-4-amine (CAS: 61667-16-1), tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and minimize exposure risks.

Hazard Identification and Safety Precautions

This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] All handling of this compound must be conducted in a well-ventilated area, preferably within a certified laboratory chemical fume hood to minimize inhalation exposure.[2][3] An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[2][4]

GHS Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H410: Very toxic to aquatic life with long lasting effects.[1]

Precautionary Statements:

  • P264: Wash skin thoroughly after handling.[1][5]

  • P270: Do not eat, drink or smoke when using this product.[1][4]

  • P273: Avoid release to the environment.[1]

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]

  • P330: Rinse mouth.[1]

  • P391: Collect spillage.[1]

  • P501: Dispose of contents/container to an approved waste disposal plant.[1]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is crucial for safe handling. The following table summarizes the recommended equipment.

Protection Type Recommended Equipment Specifications & Rationale
Eye and Face Protection Safety glasses with side shields or chemical safety goggles.Must provide front, brow, and temple protection against chemical splashes.
Skin Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).Choose gloves with a thickness appropriate for the duration of handling. Regularly inspect for and replace any damaged gloves.
Laboratory coat.To be worn over personal clothing to protect against splashes and spills.
Closed-toe shoes.Perforated shoes, sandals, or similar footwear should not be worn in areas where chemicals are handled.[6]
Respiratory Protection Not typically required if handled in a certified chemical fume hood.If a fume hood is not available or if there is a risk of aerosol generation, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Operational Plan: Step-by-Step Handling Procedure

  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Verify that an emergency eyewash station and safety shower are accessible.

    • Don all required personal protective equipment as outlined in the table above.

    • Prepare all necessary equipment and reagents before handling the compound.

  • Handling:

    • Conduct all weighing and transferring of this compound within the chemical fume hood.

    • Avoid creating dust or aerosols.

    • Keep containers tightly closed when not in use.

    • Wash hands thoroughly after handling, even if gloves were worn.

  • In Case of a Spill:

    • If the spill is large or ventilation is inadequate, evacuate the immediate area.

    • Wearing appropriate PPE, absorb the spilled material with an inert absorbent material (e.g., vermiculite, sand, or earth).

    • Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.

    • Ventilate the area to disperse any remaining vapors.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection:

    • Collect all solid waste (e.g., contaminated gloves, absorbent materials) and any unused product in a clearly labeled, sealed container.

    • The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Toxic, Environmental Hazard).

  • Disposal:

    • Dispose of the hazardous waste through a licensed and certified hazardous waste disposal company.[2]

    • Do not dispose of this chemical down the drain or in the regular trash.[4]

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_spill 3. Spill Response cluster_disposal 4. Disposal prep_fume_hood Verify Fume Hood Operation prep_emergency_equipment Check Emergency Equipment prep_fume_hood->prep_emergency_equipment prep_ppe Don Personal Protective Equipment prep_emergency_equipment->prep_ppe handling_weigh Weigh and Transfer in Fume Hood prep_ppe->handling_weigh handling_contain Keep Containers Closed handling_weigh->handling_contain spill_evacuate Evacuate Area (if necessary) handling_weigh->spill_evacuate If Spill Occurs handling_wash Wash Hands After Handling handling_contain->handling_wash disposal_collect Collect in Labeled Hazardous Waste Container handling_wash->disposal_collect End of Procedure spill_absorb Absorb Spill with Inert Material spill_evacuate->spill_absorb spill_collect Collect Waste spill_absorb->spill_collect spill_collect->disposal_collect disposal_licensed Dispose via Licensed Service disposal_collect->disposal_licensed

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-6-chloropyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
N-benzyl-6-chloropyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.